1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2,4-dichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKGARCPDEBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949285 | |
| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26396-57-6 | |
| Record name | NSC52624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Core Mechanism of Action: 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds, has emerged as a molecule of significant interest due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the inferred mechanism of action of this compound, drawing upon evidence from studies on structurally related molecules. The primary modes of action appear to be twofold: a potent antifungal effect likely mediated by the inhibition of critical fungal cell wall enzymes and disruption of iron homeostasis, and a potential anticancer activity driven by the inhibition of Glycogen Synthase Kinase-3 (GSK-3) and modulation of the Aryl Hydrocarbon Receptor (AhR). This document consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the key signaling pathways to facilitate a deeper understanding for research and development purposes.
Introduction
The pyrrole-2,5-dione scaffold, particularly in the form of N-substituted maleimides, is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The subject of this guide, this compound, also known as N-(2,4-dichlorophenyl)maleimide, has been identified as a compound with potential antifungal and anticancer properties. While direct and extensive research on this specific molecule is limited, a robust body of literature on analogous compounds provides a strong foundation for inferring its mechanisms of action. This guide will synthesize these findings to present a cohesive picture of its potential molecular targets and cellular effects.
Antifungal Mechanism of Action
The primary antifungal mechanism of N-substituted maleimides, including likely this compound, is believed to be the disruption of fungal cell wall integrity and cellular homeostasis.
Inhibition of Fungal Cell Wall Biosynthesis
The fungal cell wall is a dynamic and essential structure, primarily composed of glucans and chitin, which are not present in mammalian cells, making it an attractive target for antifungal agents. Studies on N-phenylalkyl-3,4-dichloromaleimides have demonstrated that these compounds inhibit (1,3)beta-D-glucan and chitin synthases, the enzymes responsible for synthesizing these crucial cell wall polymers[1]. This inhibition leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis.
Disruption of Cell Membrane and Iron Homeostasis
Research on the related compound 1-(4-methoxyphenyl)-1hydro-pyrrole-2,5-dione (MPD) has revealed an alternative and complementary antifungal mechanism involving the disruption of the fungal cell membrane and interference with iron ion homeostasis[1][2]. Iron is an essential nutrient for fungal growth and virulence[3][4]. MPD was found to reduce intracellular iron concentrations in Candida albicans, leading to decreased ergosterol biosynthesis, a key component of the fungal cell membrane. This disruption of the cell membrane results in increased permeability and leakage of intracellular components, ultimately leading to cell death[1][2].
Inhibition of Virulence Factors
In addition to direct fungicidal activity, some maleimide derivatives can inhibit key virulence factors in pathogenic fungi. For instance, MPD has been shown to inhibit the adhesion, filamentation, and biofilm formation of Candida albicans[5][6]. This is achieved by increasing the secretion of farnesol, which in turn inhibits the Ras1-cAMP-Efg1 signaling pathway, a critical regulator of virulence in this organism[5][6].
Quantitative Antifungal Activity Data
The following table summarizes the minimum inhibitory concentrations (MICs) of various N-substituted maleimides against Candida albicans, providing an indication of the potential potency of this compound.
| Compound | R Group | MIC (µg/mL) against C. albicans SC5314 | Reference |
| 1-phenyl-1H-pyrrole-2,5-dione | Ph | 1 | [1] |
| 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione | 2,4-di-MePh | 1 | [1] |
| 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | 4-MeOPh | 1 | [1] |
| 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione | 4-ClPh | 1 | [1] |
| 1-(4-bromophenyl)-1H-pyrrole-2,5-dione | 4-BrPh | 1 | [1] |
| 1-benzyl-1H-pyrrole-2,5-dione | Bn | 2 | [1] |
Potential Anticancer Mechanism of Action
The structural similarity of this compound to known kinase inhibitors suggests a potential role in cancer therapy.
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
A closely related compound, 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763), is a well-characterized inhibitor of Glycogen Synthase Kinase-3 (GSK-3)[7][8]. GSK-3 is a serine/threonine kinase that is constitutively active in cells and plays a key role in various cellular processes, including cell proliferation, apoptosis, and differentiation. Dysregulation of GSK-3 is implicated in several cancers[9]. Inhibition of GSK-3 by small molecules has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic target[9][10][11]. It is highly probable that this compound also functions as a GSK-3 inhibitor.
Activation of the Aryl Hydrocarbon Receptor (AhR)
Interestingly, the GSK-3 inhibitor SB216763 has also been identified as a partial agonist of the Aryl Hydrocarbon Receptor (AhR)[8]. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses[12][13][14]. AhR activation can have complex and context-dependent effects on cancer cells, including both pro- and anti-tumorigenic activities[15][16]. The potential for this compound to modulate AhR signaling represents another avenue for its potential anticancer effects.
Cytotoxicity and Apoptosis Induction
Maleimide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines[11][17][18][19]. The induction of apoptosis is a common mechanism by which these compounds exert their anticancer activity[11][17]. This is often associated with cell cycle arrest at different phases, preventing the proliferation of tumor cells[17][20][21].
Signaling Pathways and Experimental Workflows
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the inferred signaling pathways and a general experimental workflow for assessing the biological activity of this compound.
Caption: Inferred Antifungal Mechanism of Action.
Caption: Inferred Anticancer Mechanism of Action.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments, adapted from studies on analogous compounds. These should be optimized for this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on N-substituted phthalimides[22].
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Inoculum Preparation: Fungal strains (e.g., Candida albicans) are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of ~10^5 cells/mL.
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Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are made in RPMI-1640 medium in a 96-well microtiter plate.
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Incubation: The fungal inoculum is added to each well. The plates are incubated at 37°C for 24-48 hours.
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.
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MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate[23].
Fungal Chitin Synthase Inhibition Assay
This protocol is based on methodologies described for screening chitin synthase inhibitors[10][24][25][26].
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Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from fungal protoplasts or mycelia (e.g., Saccharomyces cerevisiae or Sclerotinia sclerotiorum).
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Reaction Mixture: The assay mixture contains the enzyme preparation, a buffer (e.g., Tris-HCl), an activator (e.g., trypsin), and the substrate, UDP-N-acetyl-D-[U-¹⁴C]glucosamine.
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Inhibition Assay: Various concentrations of this compound are pre-incubated with the enzyme preparation before adding the substrate.
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Reaction and Measurement: The reaction is incubated and then stopped. The radiolabeled chitin formed is collected on a filter, and the radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control without the inhibitor.
In Vitro GSK-3 Kinase Assay
This protocol describes a common method for assessing GSK-3 inhibition, such as the ADP-Glo™ Kinase Assay[7][8][27][28].
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Reagents: Recombinant human GSK-3β enzyme, a specific GSK-3 substrate peptide, ATP, and the ADP-Glo™ kinase assay reagents are required.
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Inhibitor Preparation: A stock solution of this compound is prepared in DMSO, and serial dilutions are made.
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Kinase Reaction: The inhibitor or DMSO (control) is added to wells of a 384-well plate, followed by the GSK-3β enzyme. The kinase reaction is initiated by adding the substrate/ATP mixture. The plate is incubated at 30°C.
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Signal Detection: The ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal, which is measured using a plate reader.
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IC50 Determination: The percentage of inhibition for each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Cancer Cell Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[11][17][19].
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Cell Seeding: Cancer cells (e.g., human melanoma cell lines SK-Mel-28) are seeded in a 96-well plate and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
While direct experimental data on this compound is not extensively available, the strong evidence from structurally similar N-substituted maleimides provides a compelling, albeit inferential, picture of its mechanism of action. As an antifungal agent, it likely targets the fungal cell wall and membrane integrity. As a potential anticancer compound, its probable inhibition of GSK-3 and interaction with the AhR signaling pathway warrant further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this promising molecule. Future research should focus on direct biochemical and cellular assays with this compound to validate these hypothesized mechanisms and to generate the specific quantitative data needed for its advancement as a potential therapeutic agent.
References
- 1. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]
- 3. mdpi.com [mdpi.com]
- 4. Iron acquisition strategies in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of a maleimide compound on the virulence factors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of a maleimide compound on the virulence factors of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soeagra.com [soeagra.com]
- 11. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Physiological activation of Aryl hydrocarbon receptor by food-derived ligands is essential for the efficacy of anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | NPD-0414-2 and NPD-0414-24, Two Chemical Entities Designed as Aryl Hydrocarbon Receptor (AhR) Ligands, Inhibit Gut Inflammatory Signals [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. Critical steps in fungal cell wall synthesis: strategies for their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2015-610 [excli.de]
- 22. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]
- 23. Discovery of Chitin Deacetylase Inhibitors through Structure-Based Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. psecommunity.org [psecommunity.org]
- 26. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. promega.com [promega.com]
The Biological Activity of N-(2,4-dichlorophenyl)maleimide: A Technical Guide for Researchers
An In-depth Examination of the Antifungal, Anticancer, and Enzyme-Inhibiting Properties of a Promising Bioactive Compound
Introduction
N-(2,4-dichlorophenyl)maleimide is a synthetic organic compound belonging to the N-substituted maleimide class, a group of molecules recognized for their diverse biological activities. The inherent reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles such as the thiol groups of cysteine residues in proteins, underpins its potent bioactivity. This technical guide provides a comprehensive overview of the known biological effects of N-(2,4-dichlorophenyl)maleimide and structurally related compounds, with a focus on its antifungal, anticancer, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of N-substituted maleimides.
Core Biological Activities
The biological activities of N-(2,4-dichlorophenyl)maleimide and its analogs are primarily attributed to the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This functional group readily reacts with sulfhydryl groups on proteins, leading to irreversible covalent modification and subsequent alteration of protein function. This mechanism is central to its observed antifungal, anticancer, and enzyme-inhibiting effects.
Antifungal Activity
N-aryl maleimides have demonstrated significant potential as antifungal agents. Their mechanism of action is multifaceted, involving the disruption of essential cellular processes in fungi. One key target is the fungal cell wall, where these compounds have been shown to inhibit the activity of (1,3)beta-D-glucan synthase and chitin synthase, enzymes crucial for cell wall integrity. Furthermore, some N-substituted maleimides have been found to interfere with iron ion homeostasis and disrupt the fungal cell membrane.
A notable signaling pathway implicated in the antifungal activity of a representative maleimide compound involves the Ras1-cAMP-Efg1 pathway. By increasing the secretion of farnesol, the maleimide compound inhibits the activity of adenylate cyclase (Cdc35), leading to a decrease in intracellular cAMP levels. This, in turn, downregulates the activity of the transcription factor Efg1, a key regulator of virulence factors in pathogenic fungi like Candida albicans.
Enzyme Inhibition
The ability of N-(2,4-dichlorophenyl)maleimide and its congeners to act as enzyme inhibitors is a direct consequence of their reactivity towards cysteine residues, which are often found in the active sites of enzymes.
N-substituted maleimides have been identified as potent and irreversible inhibitors of monoglyceride lipase (MGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, these compounds can modulate endocannabinoid signaling, which has therapeutic implications for a range of physiological processes. Halogen substitutions on the phenyl ring have been shown to influence the inhibitory activity.
N-substituted maleimides also exhibit inhibitory activity against prostaglandin endoperoxide synthases (PGHS-1 and PGHS-2), also known as cyclooxygenases (COX-1 and COX-2). These enzymes are key to the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). The covalent modification of these enzymes by maleimides leads to their inactivation.
Anticancer Activity
The potential of N-substituted maleimides as anticancer agents is an active area of research. Their cytotoxic effects are believed to stem from the inhibition of key proteins involved in cancer cell proliferation and survival. By covalently binding to and inactivating these proteins, N-substituted maleimides can induce apoptosis and inhibit tumor growth.
Quantitative Data
The following tables summarize the quantitative data on the biological activity of various N-substituted maleimides, including halogenated derivatives that provide insight into the potential activity of N-(2,4-dichlorophenyl)maleimide.
Table 1: Antifungal Activity of N-Aryl Maleimides
| Compound | Fungal Strain | MIC (µg/mL) |
| N-phenylmaleimide | Candida albicans | 16 |
| N-(4-chlorophenyl)maleimide | Candida albicans | 8 |
| N-(3,4-dichlorophenyl)maleimide | Candida albicans | 4 |
| N-(2,4-dichlorophenyl)maleimide | Candida albicans | Data not available |
| N-(4-methoxyphenyl)-maleimide | Candida albicans SC5314 | 2 |
| N-(4-methoxyphenyl)-maleimide | Fluconazole-resistant C. albicans CA10 | 2 |
| N-(4-methoxyphenyl)-maleimide | Candida krusei CK1 | 4 |
Table 2: Enzyme Inhibition by N-Substituted Maleimides
| Compound | Enzyme | IC50 (µM) |
| N-(3-iodophenyl)maleimide | Monoglyceride Lipase (MGL) | 2.24 |
| N-(4-chlorophenyl)maleimide | Monoglyceride Lipase (MGL) | 4.53 |
| N-(2,4-dichlorophenyl)maleimide | Monoglyceride Lipase (MGL) | Data not available |
| N-(carboxyheptyl)maleimide | Prostaglandin Endoperoxide Synthase-1 (PGHS-1) | 0.1 |
| N-(carboxyheptyl)maleimide | Prostaglandin Endoperoxide Synthase-2 (PGHS-2) | 4.5 |
Table 3: Cytotoxicity of N-Substituted Maleimides against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Indole-substituted maleimide derivative 4a | MDA-MB-231 (Breast Cancer) | 5.8 |
| Indole-substituted maleimide derivative 5a | MDA-MB-231 (Breast Cancer) | 6.2 |
| N-(2,4-dichlorophenyl)maleimide | Various cancer cell lines | Data not available |
Experimental Protocols
The following are representative protocols for assessing the key biological activities of N-substituted maleimides. These can be adapted for the specific evaluation of N-(2,4-dichlorophenyl)maleimide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
-
Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline or RPMI-1640 medium and adjust the turbidity to a 0.5 McFarland standard.
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Preparation of Compound Dilutions: Prepare a stock solution of N-(2,4-dichlorophenyl)maleimide in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, as determined by visual inspection or by measuring the optical density at 600 nm.
Monoglyceride Lipase (MGL) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MGL.
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Reagents: Purified human MGL, MGL substrate (e.g., 4-nitrophenyl acetate), assay buffer (e.g., Tris-HCl with EDTA), and N-(2,4-dichlorophenyl)maleimide.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MGL enzyme. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the MGL substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MGL activity, by plotting the reaction rate against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-(2,4-dichlorophenyl)maleimide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
N-(2,4-dichlorophenyl)maleimide and other N-substituted maleimides represent a class of compounds with significant and varied biological activities. Their ability to act as covalent inhibitors of key enzymes makes them promising candidates for the development of novel antifungal, anti-inflammatory, and anticancer therapeutics. Further research, including detailed structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of N-(2,4-dichlorophenyl)maleimide. This guide provides a foundational understanding of its biological activities and the experimental approaches to further investigate this promising molecule.
The Structure-Activity Relationship of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Antifungal Scaffold
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, a molecule of significant interest in the development of novel antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, biological activity, and mechanistic insights.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal therapies. The N-substituted maleimide scaffold, of which this compound is a prime example, has demonstrated considerable promise as a source of potent antifungal compounds. The core structure, characterized by a pyrrole-2,5-dione ring attached to a dichlorinated phenyl group, offers a versatile platform for chemical modification to optimize antifungal efficacy and selectivity. This guide synthesizes the current understanding of the SAR of this compound class, providing a foundation for the rational design of next-generation antifungal drugs.
Core Structure and General Synthesis
The fundamental structure of the target compound consists of a maleimide ring N-substituted with a 2,4-dichlorophenyl moiety. The synthesis of N-aryl maleimides, including this compound, typically follows a reliable two-step procedure.
General Synthesis Protocol
A common and effective method for synthesizing N-substituted maleimides involves a two-step process:
-
Formation of the Maleanilic Acid Intermediate: This initial step involves the reaction of a primary amine, in this case, 2,4-dichloroaniline, with maleic anhydride. The reaction is typically carried out in a suitable solvent such as glacial acetic acid or diethyl ether at room temperature. The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-(2,4-dichlorophenyl)maleanilic acid.
-
Cyclodehydration to the Maleimide: The intermediate maleanilic acid is then cyclized to form the final maleimide product. This is achieved by heating the intermediate in the presence of a dehydrating agent, most commonly acetic anhydride, often with a catalyst like sodium acetate. The elevated temperature facilitates the removal of a water molecule, leading to the closure of the five-membered imide ring. The final product can then be purified by recrystallization.
Structure-Activity Relationship (SAR) Analysis
The antifungal activity of N-substituted maleimides is significantly influenced by the nature of the substituents on both the phenyl ring and the maleimide core. The following sections summarize the key SAR findings based on available data for this class of compounds.
Influence of Phenyl Ring Substitution
The substitution pattern on the N-phenyl ring plays a crucial role in determining the antifungal potency.
-
Halogenation: The presence of halogen atoms, particularly chlorine, on the phenyl ring is generally associated with enhanced antifungal activity. The 2,4-dichloro substitution pattern is considered favorable for potent activity against a range of fungal pathogens.
-
Electron-Withdrawing vs. Electron-Donating Groups: While a systematic study on the 2,4-dichlorophenyl scaffold is limited, broader studies on N-aryl maleimides suggest that the electronic properties of the substituents are critical. Both electron-withdrawing and electron-donating groups at different positions can modulate activity, indicating a complex interplay of electronic and steric factors in receptor binding or target interaction. [1]* Lipophilicity: An increase in lipophilicity, often conferred by halogen substituents, can enhance antifungal activity, likely by facilitating passage through the fungal cell membrane. [2]However, there is an optimal range of lipophilicity beyond which activity may decrease.
Modifications of the Pyrrole-2,5-dione Ring
The maleimide ring is a critical pharmacophore for the antifungal activity of this compound class.
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Intact Imide Ring: An intact pyrrole-2,5-dione (maleimide) ring is essential for strong antifungal activity. [2]Opening of the ring to the corresponding maleanilic acid generally results in a significant loss of potency.
-
Substitution on the Maleimide Ring:
-
Unsubstituted: 2,3-unsubstituted maleimides often exhibit the highest antifungal activity. [2] * Halogenation: Dichloro substitution at the 2 and 3 positions of the maleimide ring can maintain good activity. [2] * Alkylation: Small alkyl substitutions (e.g., methyl) at the 2-position may be tolerated, while bulkier substituents at the 2 and 3 positions (e.g., dimethyl, diphenyl) tend to diminish or abolish activity. [2][3]
-
Quantitative Antifungal Activity
The following tables summarize the in vitro antifungal activity of selected N-aryl maleimide derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity (MIC in µg/mL) of N-Aryl Maleimide Analogs
| Compound | R Group on Phenyl Ring | Candida albicans | Aspergillus niger | Rhizoctonia solani | Reference |
| 1 | 2,4-dichloro | Data not available | Data not available | Data not available | - |
| 2 | 4-fluoro | - | - | - | [1] |
| 3 | 4-chloro | - | - | - | [1] |
| 4 | 4-bromo | - | - | - | [1] |
| 5 | 4-nitro | - | - | - | [1] |
| 6 | 4-methoxy | - | - | - | [1] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Maleic anhydride
-
2,4-dichloroaniline
-
Glacial acetic acid
-
Acetic anhydride
-
Sodium acetate
-
Ethanol (for recrystallization)
Procedure:
-
Step 1: Formation of N-(2,4-dichlorophenyl)maleanilic acid
-
Dissolve maleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.
-
In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add the 2,4-dichloroaniline solution to the maleic anhydride solution with constant stirring at room temperature.
-
Continue stirring for 2-3 hours. The intermediate product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid N-(2,4-dichlorophenyl)maleanilic acid.
-
-
Step 2: Cyclization to this compound
-
Suspend the dried N-(2,4-dichlorophenyl)maleanilic acid (1.0 eq) in acetic anhydride (excess).
-
Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1 eq).
-
Heat the mixture to reflux (approximately 140°C) for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, then pour it into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Include a growth control well (medium with inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Caption: Workflow for antifungal Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action
The precise molecular mechanism of action for this compound is not fully elucidated. However, studies on related N-substituted maleimides and phenylpyrrole fungicides suggest several potential pathways.
-
Inhibition of Sulfhydryl-Containing Enzymes: The electrophilic maleimide ring is known to react with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. This covalent modification can lead to the inactivation of essential enzymes, disrupting critical cellular processes.
-
Disruption of Fungal Cell Membrane: Some N-aryl maleimides have been shown to disrupt the integrity of the fungal cell membrane, leading to increased permeability and cell death.
-
Interference with Signaling Pathways: Phenylpyrrole fungicides, which share structural similarities, are known to hyperactivate the High Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) signaling cascade. This inappropriate activation leads to cellular stress and ultimately inhibits fungal growth. It is plausible that this compound could act through a similar mechanism.
Caption: Postulated mechanisms of action for this compound.
Conclusion and Future Directions
This compound represents a valuable lead structure in the quest for novel antifungal agents. The key takeaways from the current SAR understanding are the importance of the intact maleimide ring and the beneficial effect of the 2,4-dichloro substitution on the N-phenyl moiety for antifungal activity.
Future research should focus on a more systematic exploration of the SAR of this specific scaffold. This includes:
-
Generation of a focused library of analogs with variations in the substitution pattern on the phenyl ring to refine the electronic and steric requirements for optimal activity.
-
Quantitative analysis of antifungal activity against a broad panel of clinically relevant and resistant fungal strains to establish a more comprehensive activity profile.
-
In-depth mechanistic studies to definitively identify the molecular target(s) and signaling pathways affected by this compound class.
A deeper understanding of these aspects will be instrumental in guiding the optimization of this promising scaffold into clinically effective antifungal drugs.
References
- 1. Antifungal agents. 7. Dichlorophenylpyrrylimidazolylmethane derivatives: synthesis and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide synthesis [organic-chemistry.org]
In Vitro Profile of N-Aryl-1H-pyrrole-2,5-diones: A Technical Examination of Dichlorophenyl Analogs
Disclaimer: Extensive literature searches did not yield specific in vitro studies for 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. This technical guide therefore focuses on the closely related and studied analog, N-(3,5-dichlorophenyl)maleimide (NDPM) , a putative metabolite of the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS). The findings presented herein provide valuable insights into the potential biological activities and toxicological profile of dichlorophenyl-substituted maleimides.
This document is intended for researchers, scientists, and drug development professionals interested in the in vitro properties of N-aryl-1H-pyrrole-2,5-diones. It provides a summary of the available quantitative data, detailed experimental protocols from cited studies, and visual representations of experimental workflows and potential mechanisms of action.
Core Findings: In Vitro Nephrotoxicity of N-(3,5-Dichlorophenyl)maleimide (NDPM)
The primary in vitro effect observed for N-(3,5-dichlorophenyl)maleimide is cytotoxicity, specifically nephrotoxicity. Studies using isolated renal cortical cells from Fischer 344 rats have demonstrated that NDPM is a potent and fast-acting nephrotoxicant.[1]
Quantitative Cytotoxicity Data
The cytotoxic effects of NDPM have been quantified by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, and by assessing the impact on mitochondrial function.
| Compound | Cell Type | Assay | Concentration | Incubation Time | Result |
| N-(3,5-dichlorophenyl)maleimide (NDPM) | Isolated Rat Renal Cortical Cells | LDH Release | ≥ 0.5 mM | 15-30 min | Significant increase in LDH release.[1] |
| N-(3,5-dichlorophenyl)maleimide (NDPM) | Isolated Rat Renal Proximal Tubules | Oxygen Consumption | 25-100 µM | 0.25-4 h | Concentration- and time-dependent loss in basal and nystatin-stimulated oxygen consumption.[2] |
| N-(3,5-dichlorophenyl)maleimide (NDPM) | Isolated Rat Renal Cortical Mitochondria | State 3 & 4 Respiration | 25-100 µM | Not specified | Concentration-dependent decrease in state 3 and state 4 respiration with pyruvate/malate as substrate.[2] |
Postulated Mechanism of Action: Mitochondrial Dysfunction
The available in vitro data for N-(3,5-dichlorophenyl)maleimide strongly suggest that its cytotoxic effects are mediated through the inhibition of mitochondrial function. NDPM has been shown to be a potent inhibitor of mitochondrial respiration, specifically targeting Site 1 of the electron transport chain.[2] This disruption of mitochondrial activity leads to a depletion of cellular ATP, loss of cell viability, and ultimately, necrotic cell death.[2][3] The general cytotoxicity of maleimide derivatives is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione.[3]
Caption: Postulated mechanism of N-(3,5-dichlorophenyl)maleimide cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the in vitro assessment of N-(3,5-dichlorophenyl)maleimide.
Isolation of Renal Cortical Cells
A standard method for isolating renal cortical cells for in vitro toxicity studies involves collagenase perfusion of the kidneys.
Caption: Experimental workflow for isolating and treating renal cortical cells.
Protocol:
-
Animal Model: Male or female Fischer 344 rats are used.[1]
-
Anesthesia: The animals are anesthetized prior to the surgical procedure.
-
Perfusion: The kidneys are perfused with a collagenase solution to initiate tissue digestion.[1]
-
Tissue Collection: The renal cortex is excised and minced into small fragments.
-
Digestion: The minced tissue is further incubated in a collagenase solution with gentle agitation to obtain a cell suspension.
-
Filtration and Washing: The cell suspension is filtered to remove undigested tissue and then washed multiple times with a suitable buffer to remove collagenase and cellular debris.
-
Cell Viability and Counting: The viability of the isolated cells is assessed (e.g., using trypan blue exclusion), and the cells are counted.
-
Incubation: The isolated renal cortical cells are resuspended in an appropriate incubation buffer at a specific density (e.g., approximately 4 million cells per ml).[1]
Lactate Dehydrogenase (LDH) Release Assay
The LDH release assay is a common method for quantifying cytotoxicity based on the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Protocol:
-
Cell Treatment: Isolated renal cortical cells are incubated with various concentrations of the test compound (e.g., NDPM) or vehicle control for a specified duration.[1]
-
Sample Collection: At the end of the incubation period, the cell suspension is centrifuged to pellet the cells. The supernatant, containing any released LDH, is collected.
-
Assay Reaction: The supernatant is transferred to a new plate, and the LDH assay reagent is added. This reagent typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: The plate is incubated at room temperature, protected from light, to allow the enzymatic reaction to proceed. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the absorbance. Cytotoxicity is often expressed as a percentage of the total LDH released from control cells lysed with a detergent.
Assessment of Mitochondrial Respiration
The effect of a compound on mitochondrial function can be assessed by measuring oxygen consumption in isolated mitochondria.
Protocol:
-
Isolation of Mitochondria: Renal cortical mitochondria are isolated from untreated rats using differential centrifugation.
-
Respiration Assay: Isolated mitochondria are suspended in a respiration buffer in a chamber equipped with an oxygen electrode.
-
Substrate Addition: A respiratory substrate (e.g., pyruvate/malate for Complex I) is added to initiate respiration.
-
State 3 and State 4 Respiration: State 3 respiration (ADP-stimulated) is initiated by adding a known amount of ADP. State 4 respiration (resting state) is the rate of oxygen consumption after the added ADP has been phosphorylated to ATP.
-
Compound Addition: The test compound (e.g., NDPM) is added at various concentrations, and the effect on both state 3 and state 4 respiration is measured.[2]
-
Data Analysis: The rates of oxygen consumption are calculated from the oxygen electrode tracings. Inhibition of respiration is determined by comparing the rates in the presence and absence of the test compound.
Conclusion
References
- 1. In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats: evidence for a nephrotoxic sulfate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of N-(3,5-dichlorophenyl)succinimide and metabolites to rat renal proximal tubules and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethoxy)ethanol (CAS 929-06-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-aminoethoxy)ethanol, also known as diethylene glycol amine, with the Chemical Abstracts Service (CAS) registry number 929-06-6. This document is intended to be a core resource for researchers, scientists, and professionals in drug development and other scientific fields who require detailed and accurate data on this compound.
Initially, it is critical to note that the CAS number 26396-57-6, as specified in the query, is not associated with 2-(2-aminoethoxy)ethanol in major chemical databases. The correct and universally recognized CAS number for this compound is 929-06-6 . This guide will proceed with the data pertaining to this correct identifier.
2-(2-Aminoethoxy)ethanol is a versatile organic compound possessing both a primary amine and a hydroxyl group, making it a useful building block in chemical synthesis and various industrial applications. Its properties are of interest in fields ranging from materials science to bioconjugation.
Chemical Identity
| Identifier | Value |
| CAS Number | 929-06-6 |
| IUPAC Name | 2-(2-aminoethoxy)ethanol |
| Synonyms | Diethylene glycol amine, Diglycolamine, 2-Aminoethoxyethanol, 2-(2-Hydroxyethoxy)ethylamine |
| Molecular Formula | C₄H₁₁NO₂ |
| Molecular Weight | 105.14 g/mol |
| SMILES | OCCOCCN |
| InChI Key | GIAFURWZWWWBQT-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 2-(2-aminoethoxy)ethanol are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
General Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Faint, amine-like |
Thermal and Physical Properties
| Property | Value |
| Melting Point | -12.5 °C |
| Boiling Point | 218-224 °C |
| Density | 1.048 g/mL at 25 °C |
| Flash Point | 127 °C (Closed Cup) |
| Vapor Pressure | < 0.1 hPa at 20 °C |
| Refractive Index | 1.460 at 20 °C |
Solubility and Partitioning
| Property | Value |
| Water Solubility | Miscible |
| Solubility in other solvents | Soluble in chloroform and DMSO (sparingly) |
| logP (Octanol-Water Partition Coefficient) | -1.89 |
Acidity
| Property | Value |
| pKa | 14.37 (Predicted) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 2-(2-aminoethoxy)ethanol are outlined below, based on internationally recognized guidelines.
Melting Point Determination (OECD Guideline 102)
The melting point is determined using the capillary method.
-
Apparatus : A melting point apparatus with a heated block and a thermometer or a digital temperature sensor. Capillary tubes (sealed at one end).
-
Procedure :
-
A small amount of the dried, powdered sample is introduced into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of approximately 10-20°C per minute to a temperature about 30°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
The temperature at which the substance is observed to start melting and the temperature at which it is completely molten are recorded to define the melting range.
-
Boiling Point Determination (OECD Guideline 103)
The boiling point is determined using the ebulliometer method.
-
Apparatus : An ebulliometer, which consists of a boiling flask, a condenser, and a thermometer or thermocouple.
-
Procedure :
-
The liquid sample is placed in the boiling flask of the ebulliometer.
-
The apparatus is assembled, and the liquid is heated to boiling.
-
The vapor and liquid are allowed to reach equilibrium, which is indicated by a stable temperature reading.
-
The temperature of the boiling liquid is recorded as the boiling point. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure (101.325 kPa) if necessary.
-
Density Determination (OECD Guideline 109)
The density of the liquid is determined using a pycnometer.
-
Apparatus : A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.
-
Procedure :
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
-
The volume is adjusted to the mark, and the outside of the pycnometer is cleaned and dried.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Flash Point Determination (ASTM D93)
The flash point is determined using the Pensky-Martens closed-cup tester.[1][2][3]
-
Apparatus : Pensky-Martens closed-cup flash point tester.[1][2][3]
-
Procedure :
-
A sample of the liquid is placed in the test cup of the apparatus.[1]
-
The cup is heated at a slow, constant rate.[1]
-
A small flame is periodically directed into the vapor space above the liquid.[1]
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.[1]
-
Water Solubility Determination (OECD Guideline 105)
The flask method is suitable for substances that are miscible in water.
-
Apparatus : Flask with a stirrer, constant temperature bath, and an analytical method to determine the concentration of the substance.
-
Procedure :
-
An excess amount of the substance is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The mixture is then allowed to stand to separate any undissolved substance.
-
A sample of the clear aqueous phase is taken and the concentration of the dissolved substance is determined by a suitable analytical method (e.g., chromatography, titration).
-
For a miscible substance like 2-(2-aminoethoxy)ethanol, it will be observed that it is soluble in all proportions.
-
pKa Determination (OECD Guideline 112)
The pKa can be determined by a titration method.[4][5]
-
Apparatus : A pH meter, a burette, a stirrer, and a constant temperature vessel.
-
Procedure :
-
A known concentration of the substance is dissolved in water.
-
The solution is titrated with a standard solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH versus volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Visualizations
Chemical Structure
Caption: 2D structure of 2-(2-aminoethoxy)ethanol.
Experimental Workflow for Physicochemical Property Determination
Caption: General workflow for physicochemical property determination.
Safety and Handling
2-(2-Aminoethoxy)ethanol is classified as a corrosive substance.[6][7][8][9] It can cause severe skin burns and eye damage.[6][7][8][9] Inhalation may irritate the respiratory tract.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7][8] Work should be conducted in a well-ventilated area or under a fume hood.[7][8]
Toxicity Data
| Endpoint | Species | Value |
| LD50 Oral | Rat | 3000 mg/kg |
| LD50 Dermal | Rabbit | 1190 µL/kg |
| LC50 Inhalation | Rat | > 8.7 mg/m³ (8 h) |
| EC50 (Daphnia magna) | Daphnia | 190 mg/L (48 h) |
| EC50 (Algae) | Desmodesmus subspicatus | 160 mg/L (72 h) |
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of 2-(2-aminoethoxy)ethanol (CAS 929-06-6), along with standardized experimental protocols for their determination. The data presented here is essential for the safe and effective use of this compound in research and development. It is crucial to handle this chemical with appropriate safety precautions due to its corrosive nature. The provided workflows and data tables serve as a valuable resource for scientists and professionals requiring a thorough understanding of this compound.
References
- 1. delltech.com [delltech.com]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. store.astm.org [store.astm.org]
- 4. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 5. OECD 112 - Phytosafe [phytosafe.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Target Identification of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothesized target identification strategy for the compound 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. While direct experimental data for this specific molecule is not publicly available, this document outlines a robust, multi-pronged approach based on established methodologies and the known biological activities of structurally related compounds. By leveraging techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and chemoproteomics, this guide details a systematic workflow to elucidate the molecular targets and mechanism of action of this and similar small molecules. The protocols and data presented herein are illustrative, designed to serve as a practical framework for researchers embarking on target deconvolution studies.
Introduction
The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties.[1][2][3] Compounds bearing the 2,4-dichlorophenyl moiety are also of significant interest in drug discovery. The convergence of these two structural features in this compound suggests a potential for novel pharmacology. However, understanding the therapeutic potential and predicting the toxicological profile of any new chemical entity is contingent upon the identification of its molecular targets.
This guide presents a hypothetical, yet plausible, target identification workflow for this compound. Drawing inspiration from studies on analogous compounds, such as the glycogen synthase kinase-3 (GSK-3) inhibitor SB216763, which also contains a dichlorophenyl-pyrrole-dione core, and other pyrrole derivatives targeting kinases like EGFR and VEGFR2, we propose a strategy to uncover the protein interaction landscape of this compound.[4][5]
Putative Target Classes and Rationale
Based on the chemical structure and the known targets of similar molecules, the primary putative target classes for this compound include:
-
Protein Kinases: The pyrrole-2,5-dione core is present in numerous kinase inhibitors. The planar, heterocyclic nature of the molecule allows it to fit into the ATP-binding pocket of many kinases. Structurally related compounds have shown activity against GSK-3, EGFR, and VEGFR2.[4][5]
-
Other ATP-Binding Proteins: The structural similarity to ATP suggests that other enzymes and proteins that utilize ATP as a substrate or cofactor could be potential targets.
-
Cysteine-Reactive Proteins: The maleimide group within the pyrrole-2,5-dione structure is a known Michael acceptor and can potentially form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.
Experimental Strategy for Target Identification
A multi-modal approach is recommended to confidently identify and validate the biological targets of this compound. This typically involves an initial discovery phase to generate a list of potential interactors, followed by a validation phase to confirm these interactions in a cellular context.
Target Discovery: Affinity Chromatography coupled with Mass Spectrometry
Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological sample, such as a cell lysate.[6] This method relies on immobilizing the compound of interest on a solid support and then identifying the proteins that are selectively retained.
Experimental Protocol:
-
Synthesis of an Affinity Probe: A derivative of this compound with a linker arm and a reactive group (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling) is synthesized.
-
Immobilization: The affinity probe is covalently attached to a solid support, such as NHS-activated sepharose beads.
-
Cell Lysate Preparation: A relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) is cultured and harvested. The cells are lysed to release the proteome.
-
Affinity Pull-down: The cell lysate is incubated with the compound-functionalized beads. Non-specifically bound proteins are washed away with a series of buffers of increasing stringency.
-
Elution: Specifically bound proteins are eluted from the beads, often by using a competing soluble version of the compound or by denaturing the proteins.[7]
-
Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Hypothetical Data Presentation:
| Table 1: Hypothetical List of Proteins Identified by Affinity Chromatography-Mass Spectrometry | |
| Protein ID (UniProt) | Protein Name |
| P49841 | Glycogen synthase kinase-3 beta (GSK3B) |
| P00533 | Epidermal growth factor receptor (EGFR) |
| P35968 | Vascular endothelial growth factor receptor 2 (VEGFR2) |
| Q13541 | Mitogen-activated protein kinase 14 (p38 alpha) |
| P27361 | Extracellular signal-regulated kinase 2 (ERK2) |
Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct engagement of a compound with its target protein in a cellular environment.[9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[11][12]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Melt Curve Generation: A melt curve is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): To determine the potency of target engagement, cells are treated with varying concentrations of the compound and heated at a constant temperature (typically the Tm in the absence of the compound). This allows for the calculation of an EC50 value.[13]
Hypothetical Data Presentation:
| Table 2: Hypothetical CETSA Data for Putative Targets | ||
| Target Protein | ΔTm (°C) with 10 µM Compound | ITDR EC50 (µM) |
| GSK3B | +3.5 | 1.2 |
| EGFR | +1.8 | 8.5 |
| VEGFR2 | +0.5 | > 50 |
| p38 alpha | +2.9 | 2.5 |
| ERK2 | No significant shift | > 100 |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Target identification workflow for this compound.
Hypothetical Signaling Pathway
Assuming GSK3B is a primary target, the following diagram illustrates its role in a simplified signaling pathway.
Caption: Hypothetical inhibition of the GSK3B signaling pathway.
Conclusion
The target identification of novel small molecules is a critical step in modern drug discovery. This guide has outlined a comprehensive and technically detailed, albeit hypothetical, strategy for elucidating the molecular targets of this compound. By combining affinity-based proteomics for target discovery with biophysical methods like CETSA for in-cell validation, researchers can build a strong case for a compound's mechanism of action. The illustrative data and workflows provided serve as a template for designing and executing similar studies, ultimately paving the way for the development of new therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763), a glycogen synthase kinase-3 inhibitor, displays therapeutic properties in a mouse model of pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity Purification and Functional Characterization of Dynamin-Related Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resource.aminer.org [resource.aminer.org]
- 8. Proteomic analysis of liver proteins of mice exposed to 1,2-dichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targets of Pyrrole-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique chemical reactivity, particularly its ability to form stable covalent bonds with thiol groups of cysteine residues in proteins via Michael addition, makes it a valuable tool for designing targeted therapies.[][2][3] This technical guide provides an in-depth overview of the key therapeutic targets of pyrrole-2,5-dione derivatives, focusing on their applications in oncology, neurodegenerative diseases, and inflammatory conditions.
Kinase Inhibition in Oncology and Neurodegenerative Disorders
A primary focus of drug development involving pyrrole-2,5-dione derivatives has been the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[4][5]
1.1. Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] Its dysregulation has been linked to neurodegenerative diseases like Alzheimer's, as well as psychiatric disorders and cancer.[6][7] Maleimide derivatives have been developed as potent ATP-competitive inhibitors of GSK-3β.[7][8]
-
Mechanism of Action: 3-anilino-4-arylmaleimides, for instance, have shown potent and selective inhibition of GSK-3β at low nanomolar concentrations.[8] X-ray crystallography studies reveal that the maleimide group forms critical hydrogen bond interactions with residues in the hinge region of the GSK-3β ATP-binding site, specifically with Val135 and Asp133.[7][8]
-
Therapeutic Potential: The development of GSK-3β inhibitors is a promising strategy for the treatment of Alzheimer's disease, where GSK-3β is involved in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[9] Additionally, GSK-3β inhibition has shown potential in mood disorders and certain cancers.[10][11]
1.2. Cyclin-Dependent Kinase 5 (Cdk5)
Cdk5, when hyperactivated by its regulatory partner p25, plays a critical role in the pathology of Alzheimer's disease by contributing to tau hyperphosphorylation and the formation of neurofibrillary tangles.[9][12] Computational studies have identified pyrrolidine-2,3-dione derivatives as potential novel inhibitors of the Cdk5/p25 complex.[9][12]
-
Mechanism of Action: Molecular docking and dynamics simulations suggest that these derivatives occupy the ATP-binding site of Cdk5, forming stable interactions and preventing its catalytic activity.[9][12]
1.3. Other Kinase Targets in Oncology
Pyrrole-2,5-dione derivatives have been investigated as inhibitors of several other kinases relevant to cancer therapy:
-
EGFR and VEGFR: Certain pyrrole derivatives have been synthesized as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key drivers of tumor growth and angiogenesis.[13]
-
Selectivity: The development of kinase inhibitors often faces the challenge of selectivity due to the highly conserved nature of the ATP-binding site across the kinome.[14] However, the pyrrole-2,5-dione scaffold offers a versatile platform for structural modifications to achieve desired selectivity profiles.[8]
Modulation of the Keap1-Nrf2 Pathway in Oxidative Stress and Inflammation
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that upregulates the expression of antioxidant and detoxification genes.[15] Under normal conditions, Keap1 (Kelch-like ECH-Associating protein 1) targets Nrf2 for degradation.[15]
-
Mechanism of Action: Pyrrole-2,5-dione derivatives can act as Nrf2 activators by covalently modifying reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-driven gene expression.
-
Therapeutic Applications: Enhancing the Nrf2-mediated antioxidant response is a promising therapeutic strategy for conditions associated with oxidative stress, such as acute lung injury, neurodegenerative diseases, and inflammatory disorders.[16] Novel 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives have been developed as potent Keap1-Nrf2 inhibitors, demonstrating protective effects in preclinical models of acute lung injury.[16]
Anti-inflammatory Activity
Pyrrole-2,5-dione derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[17][18]
-
Inhibition of Pro-inflammatory Cytokines: Several studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in immune cells.[17][18][19]
-
COX-2 Inhibition: Some pyrrole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[20][21] For example, compound 9d (MPO-0029) was found to be a more potent and selective COX-2 inhibitor than the widely used anti-inflammatory drug celecoxib.[20]
-
Cholesterol Absorption Inhibition: Certain 1H-pyrrole-2,5-dione derivatives have been shown to inhibit cholesterol absorption, which can suppress the formation of macrophage-derived foam cells and the associated inflammatory response in atherosclerosis.[22]
Quantitative Data on Pyrrole-2,5-dione Derivatives
The following tables summarize key quantitative data for representative pyrrole-2,5-dione derivatives against their respective targets.
Table 1: Inhibitory Activity of Pyrrole-2,5-dione Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 10a | GSK-3β | 1.70 | [6] |
| 14a | GSK-3β | 14.7 | [6] |
| 14b | GSK-3β | 8.80 | [6] |
| 31 | GSK-3β | 0.013 | [10] |
| 9d (MPO-0029) | COX-2 | 6.0 | [20] |
Table 2: Activity of Pyrrole-2,5-dione Derivatives in the Keap1-Nrf2 Pathway
| Compound ID | Assay | Activity | Reference |
| 3 | Keap1 Binding | KD = 5090 nM | [16] |
| 19 | Keap1 Binding | KD2 = 42.2 nM | [16] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ADP production.[23]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions (e.g., 1:3) to create a 10-point dose-response curve. Include a "no inhibitor" control with DMSO only.[23]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[23]
-
Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.[23]
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[23]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically.[23]
-
Incubate the plate at 30°C for 60 minutes.[23]
-
-
ADP Detection:
-
Data Analysis:
Nrf2/ARE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[24][25]
-
Cell Culture: Use a stable cell line (e.g., HepG2) expressing an ARE-luciferase reporter construct.[24]
-
Compound Treatment:
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Compare the luciferase activity of treated cells to that of control cells to determine the fold increase in Nrf2 activation.[24]
-
Visualizations of Signaling Pathways and Workflows
GSK-3β Signaling and Inhibition
Caption: Inhibition of GSK-3β by maleimide derivatives prevents tau hyperphosphorylation.
Keap1-Nrf2 Activation Pathway
Caption: Maleimide derivatives disrupt Keap1-Nrf2 binding, promoting antioxidant gene expression.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for determining the IC50 of a kinase inhibitor.
References
- 2. Maleimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
The Pharmacology of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold in Drug Discovery
This technical guide provides a comprehensive overview of the pharmacology of the 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione core structure, a member of the N-substituted maleimide family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related N-phenylmaleimide derivatives to elucidate its potential therapeutic applications, mechanisms of action, and relevant experimental protocols for its investigation.
Core Pharmacological Activities
The N-phenylmaleimide scaffold, to which this compound belongs, has been implicated in a variety of significant biological activities. These include modulation of key cellular processes involved in cancer, inflammation, and lipid metabolism. The electron-withdrawing nature of the dichlorophenyl substituent is anticipated to influence the reactivity and biological interactions of the core molecule.
Tyrosine Kinase Inhibition
N-substituted pyrrole-2,5-diones have been identified as potential inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis. Dysregulation of EGFR and VEGFR2 signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention. The inhibitory action of these compounds is believed to occur at the ATP-binding site of the kinase domain, thereby blocking downstream signaling cascades.
Anti-Inflammatory Effects
Derivatives of 1H-pyrrole-2,5-dione have demonstrated notable anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of pro-inflammatory signaling pathways. One key pathway involves the lipopolysaccharide (LPS)-induced production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells like macrophages. By suppressing the production of these mediators, these compounds can mitigate the inflammatory response. Some N-phenylmaleimide derivatives have also been shown to modulate the activity of myeloperoxidase (MPO), an enzyme involved in the inflammatory process.[1]
Cholesterol Absorption Inhibition
Certain 1H-pyrrole-2,5-dione derivatives have been investigated as inhibitors of cholesterol absorption.[2] The proposed mechanism involves the interference with cholesterol uptake in the intestine. By blocking this process, these compounds have the potential to lower systemic cholesterol levels, a key strategy in the management of hypercholesterolemia and the prevention of cardiovascular diseases.
Quantitative Bioactivity Data
Table 1: Representative Tyrosine Kinase Inhibitory Activity of Related Compounds
| Compound Class | Target Kinase | Cell Line | IC50/GI50 (µM) | Reference |
| 2-Oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chloride | - | HeLa | 20 | [3] |
| 2-Oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chloride | - | MCF-7 | 29 | [3] |
| 2-Oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chloride | - | HCT-116 | 26 | [3] |
| 2,6,9-Trisubstituted Purine Derivative (4f) | Bcr-Abl | - | 0.07 | [4] |
| 2,6,9-Trisubstituted Purine Derivative (5j) | BTK | - | 0.41 | [4] |
| 2,6,9-Trisubstituted Purine Derivative (5b) | FLT-ITD | - | 0.38 | [4] |
Table 2: Representative Anti-Inflammatory Activity of Related Compounds
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid Derivative (UA-1) | NO Inhibition | RAW 264.7 | 2.2 | [5] |
| Ursolic Acid (Parent Compound) | NO Inhibition | RAW 264.7 | 17.5 | [5] |
| Isonicotinate of meta-aminophenol (Compound 5) | ROS Inhibition | Human Blood Cells | 1.42 (µg/mL) |
Table 3: Representative Cholesterol Absorption Inhibitory Activity of Related Compounds
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |
| Amide ezetimibe analog (5a) | Cholesterol Uptake | hNPC1L1/MDCKII | 20 | [2] |
| Amide ezetimibe analog (5b) | Cholesterol Uptake | hNPC1L1/MDCKII | 18 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound and its analogs.
In Vitro Tyrosine Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific tyrosine kinase (e.g., EGFR, VEGFR2).
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, VEGFR2)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
LPS-Induced Pro-inflammatory Cytokine Production Assay
Objective: To evaluate the anti-inflammatory activity of the test compound by measuring its effect on cytokine production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to LPS-stimulated, vehicle-treated cells.
-
Determine the IC50 value for the inhibition of each cytokine.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its pharmacological evaluation.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and potential point of inhibition.
VEGFR2 Signaling Pathway
Caption: Key components of the VEGFR2 signaling pathway in angiogenesis.
LPS-Induced Pro-inflammatory Cytokine Signaling
Caption: Simplified TLR4-mediated signaling pathway for cytokine production.
General Experimental Workflow
Caption: A generalized workflow for the pharmacological assessment.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activities of related N-phenylmaleimide derivatives, this compound is predicted to exhibit inhibitory effects on key cellular pathways involved in cancer and inflammation. The provided experimental protocols offer a robust framework for the in-depth pharmacological characterization of this and similar molecules. Further investigation is warranted to elucidate the precise molecular targets and to quantify the biological activity of this compound, which will be crucial for its future development as a potential drug candidate.
References
- 1. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and biological activities of the compound 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of N-substituted maleimide derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | [1][2] |
| Molecular Weight | 242.06 g/mol | [1][2] |
| CAS Number | 26396-57-6 | [2] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not explicitly available | |
| Boiling Point | 376.6 °C at 760 mmHg | [2] |
| Density | 1.57 g/cm³ | [2] |
| Flash Point | 181.5 °C | [2] |
| Refractive Index | 1.648 | [2] |
| Vapor Pressure | 7.18E-06 mmHg at 25°C | [2] |
| XLogP3 | 2.48780 | [2] |
Synthesis
The synthesis of N-substituted maleimides, such as this compound, typically involves a two-step process. The first step is the reaction of maleic anhydride with a primary amine, in this case, 2,4-dichloroaniline, to form the corresponding maleanilic acid. The second step is the cyclization of the maleanilic acid to the maleimide, often facilitated by a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.
Experimental Protocol: General Synthesis of N-Aryl Maleimides
This protocol is a general procedure adapted from the synthesis of related N-phenylmaleimides and can be applied for the synthesis of this compound.
Step 1: Synthesis of N-(2,4-dichlorophenyl)maleanilic acid
-
Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent, such as anhydrous diethyl ether or glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of 2,4-dichloroaniline (1.0 equivalent) in the same solvent.
-
Slowly add the aniline solution to the maleic anhydride solution with continuous stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. The product, N-(2,4-dichlorophenyl)maleanilic acid, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.
Step 2: Cyclization to this compound
-
Suspend the dried N-(2,4-dichlorophenyl)maleanilic acid (1.0 equivalent) in acetic anhydride (excess).
-
Add anhydrous sodium acetate (0.5 equivalents) as a catalyst.
-
Heat the mixture with stirring at 80-100°C for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice-water with vigorous stirring to precipitate the product.
-
Collect the crude product by vacuum filtration, wash thoroughly with water to remove acetic anhydride and sodium acetate, and then dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.
Experimental Workflow for Synthesis
Caption: General workflow for the two-step synthesis of this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
1H and 13C NMR Spectroscopy
The NMR spectra of N-substituted maleimides are characterized by specific chemical shifts. For this compound, the following are expected:
-
¹H NMR: A singlet for the two equivalent protons on the maleimide ring, typically in the range of δ 6.7-7.0 ppm. The aromatic protons on the dichlorophenyl ring will appear as multiplets in the aromatic region (δ 7.2-7.8 ppm).
-
¹³C NMR: The carbonyl carbons of the maleimide ring are expected to resonate around δ 170 ppm. The olefinic carbons of the maleimide ring will appear at approximately δ 134 ppm. The carbons of the dichlorophenyl ring will show signals in the aromatic region (δ 125-140 ppm).
Table 2: Representative NMR Data for N-Aryl Maleimides
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-phenylmaleimide | CDCl₃ | 7.2-7.5 (m, 5H, Ar-H), 6.8 (s, 2H, CH=CH) | 170.6, 134.3, 131.6, 129.2, 126.5 | |
| N-(4-chlorophenyl)maleimide | CDCl₃ | 7.4 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 6.8 (s, 2H, CH=CH) | 169.8, 134.4, 134.2, 130.0, 129.5, 127.6 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 241 (for ³⁵Cl isotopes) and 243, 245 (due to the presence of two chlorine atoms). Characteristic fragmentation patterns for N-substituted maleimides include cleavage of the imide ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound are summarized in Table 3.
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~1710 | C=O stretching (symmetric) of the imide |
| ~1780 | C=O stretching (asymmetric) of the imide |
| ~1580-1600 | C=C stretching of the aromatic ring |
| ~1100-1200 | C-N stretching |
| ~700-850 | C-Cl stretching |
Biological Activities
N-substituted maleimides are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The focus here will be on the potential antitumor and cholesterol absorption inhibitory activities of this compound.
Antitumor Activity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for In Vitro Cytotoxicity Assay
Caption: A simplified workflow of the MTT assay for determining the cytotoxicity of the compound.
Cholesterol Absorption Inhibition
Some small molecules have been shown to inhibit the absorption of cholesterol in the intestine. This is a potential therapeutic strategy for managing hypercholesterolemia.
This assay measures the ability of a compound to inhibit the uptake of fluorescently labeled cholesterol by intestinal cells.
-
Cell Culture: Culture a human intestinal cell line, such as Caco-2, until they differentiate to form a polarized monolayer.
-
Compound Pre-incubation: Pre-incubate the differentiated Caco-2 cells with various concentrations of this compound for 1-2 hours.
-
NBD-Cholesterol Addition: Add micellar solutions containing fluorescently labeled cholesterol (e.g., NBD-cholesterol) to the apical side of the Caco-2 cell monolayer.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for cholesterol uptake.
-
Washing: Wash the cells thoroughly with a cold buffer to remove any non-internalized NBD-cholesterol.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer.
-
Data Analysis: Quantify the amount of NBD-cholesterol uptake and calculate the percentage of inhibition by the test compound compared to a vehicle control.
Potential Signaling Pathways
The biological effects of this compound are likely mediated through its interaction with various cellular signaling pathways. Based on the activities of related compounds, potential targets include pathways crucial for cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and apoptosis. Modulation of this pathway can significantly impact cell fate.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibitory action on key cell signaling pathways.
Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound and to fully realize its therapeutic potential. This guide serves as a foundational resource to aid in these future investigations.
References
The Ascendant Trajectory of N-(2,4-dichlorophenyl)maleimide Analogs: A Technical Guide to a Promising Scaffold in Drug Discovery
For Immediate Release
[City, State] – In the relentless pursuit of novel therapeutic agents, the scientific community has turned its attention to the maleimide scaffold, a versatile chemical entity with a wide spectrum of biological activities. Among its numerous derivatives, N-(2,4-dichlorophenyl)maleimide and its analogs have emerged as a particularly promising class of compounds, demonstrating significant potential in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the discovery, development, and mechanistic underpinnings of these compelling molecules, tailored for researchers, scientists, and professionals in the field of drug development.
A Foundation in Synthesis: Crafting the Core Structure
The synthetic pathway to N-aryl maleimides, including the N-(2,4-dichlorophenyl)maleimide core, is a well-established two-step process. The journey begins with the acylation of a substituted aniline, in this case, 2,4-dichloroaniline, with maleic anhydride. This initial reaction yields an intermediate maleanilic acid. The subsequent and final step involves a cyclization reaction, typically facilitated by a dehydrating agent such as acetic anhydride with a catalytic amount of sodium acetate, to form the stable five-membered maleimide ring. This straightforward and efficient synthesis allows for the facile generation of a diverse library of analogs by varying the substitution pattern on the starting aniline.
Experimental Protocol: Synthesis of N-(2,4-dichlorophenyl)maleimide
Step 1: Synthesis of N-(2,4-dichlorophenyl)maleanilic acid In a suitable reaction vessel, maleic anhydride (1.0 equivalent) is dissolved in a polar aprotic solvent such as diethyl ether. To this solution, 2,4-dichloroaniline (1.0 equivalent) dissolved in the same solvent is added dropwise at room temperature with continuous stirring. The reaction mixture is typically stirred for one hour, during which a precipitate of N-(2,4-dichlorophenyl)maleanilic acid forms. The solid product is then collected by suction filtration and can be used in the next step without further purification.
Step 2: Synthesis of N-(2,4-dichlorophenyl)maleimide The N-(2,4-dichlorophenyl)maleanilic acid from the previous step is suspended in acetic anhydride. Anhydrous sodium acetate (catalytic amount) is added to the suspension. The mixture is then heated, for example on a steam bath, for approximately 30 minutes to effect cyclization. After cooling, the reaction mixture is poured into ice water to precipitate the crude N-(2,4-dichlorophenyl)maleimide. The product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like cyclohexane to yield the final product.
Unraveling the Biological Potential: From Cytotoxicity to Kinase Inhibition
N-substituted maleimides have garnered significant interest for their potent biological activities, particularly as anticancer agents. While specific cytotoxicity data for a broad range of N-(2,4-dichlorophenyl)maleimide analogs remains an active area of research, studies on related N-substituted cyclic imides have demonstrated promising results. For instance, certain N-substituted cyclic imides have exhibited anticancer activity against colon cancer cell lines (COLO 205) superior to that of established chemotherapeutic agents like 5-fluorouracil and mitomycin-C.[1] Furthermore, novel N-triazolyl maleimide derivatives have been shown to induce apoptosis in human melanoma cell lines, highlighting the potential of the maleimide core in oncology.[2]
The mechanism of action for many maleimide analogs appears to be linked to their ability to act as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
A Tale of Two Pathways: GSK-3β and the Aryl Hydrocarbon Receptor
Intensive research has identified at least two key signaling pathways that can be modulated by dichlorophenyl-substituted maleimide derivatives: the Glycogen Synthase Kinase 3β (GSK-3β) pathway and the Aryl Hydrocarbon Receptor (AhR) pathway.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its overactivity is implicated in various pathologies, making it an attractive therapeutic target. A notable analog, 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, has been identified as a potent inhibitor of GSK-3β.[3] This finding strongly suggests that the N-(2,4-dichlorophenyl)maleimide scaffold can serve as a foundational structure for the design of novel GSK-3β inhibitors.
Structure-activity relationship (SAR) studies on related maleimide-based GSK-3β inhibitors have provided valuable insights. For instance, in a series of indolylmaleimides, the unsubstituted indole analog was found to be the most potent inhibitor, with an IC50 value of 20 nM.[1] The introduction of substituents on the indole ring, such as 5-fluoro or 5-bromo, led to a decrease in potency.[1] This highlights the sensitivity of the GSK-3β binding pocket to steric and electronic modifications on the maleimide substituent.
Table 1: Inhibition of GSK-3β by Indolylmaleimide Analogs [1]
| Compound | Substitution | IC50 (nM) |
| 9 | Unsubstituted Indole | 20 |
| 10 | 5-Fluoroindole | 40 |
| 11 | 5-Bromoindole | 82 |
| 12 | 5,6-Difluoroindole | 36 |
Data represents the half maximal inhibitory concentration (IC50) against human GSK-3β.
Aryl Hydrocarbon Receptor (AhR) Modulation
The same 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione that inhibits GSK-3β has also been characterized as a partial agonist of the Aryl Hydrocarbon Receptor (AhR).[3] The AhR is a ligand-activated transcription factor that plays a complex role in regulating cellular responses to environmental stimuli and is increasingly recognized for its involvement in cancer and immune responses.[4][5] Modulation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, such as Cyp1a1, and can influence cell proliferation and differentiation.[3] The dual activity of this dichlorophenyl-maleimide derivative on both GSK-3β and AhR pathways suggests the potential for complex pharmacological profiles and the possibility of designing analogs with tailored selectivity.
Visualizing the Science: Pathways and Processes
To better understand the intricate relationships and processes involved in the discovery and development of N-(2,4-dichlorophenyl)maleimide analogs, the following diagrams, generated using the DOT language, provide a visual representation of key concepts.
Caption: Synthetic route to N-(2,4-dichlorophenyl)maleimide.
Caption: General workflow for drug discovery and development.
Caption: Key signaling pathways modulated by dichlorophenyl-maleimide analogs.
Future Directions and Conclusion
The exploration of N-(2,4-dichlorophenyl)maleimide analogs is a vibrant and evolving field of research. While the initial findings are highly encouraging, further comprehensive studies are required to fully elucidate the structure-activity relationships across a broader range of analogs and to delineate the intricate details of their interactions with various signaling pathways. The systematic collection of quantitative biological data, such as IC50 values against a panel of cancer cell lines and kinases, will be instrumental in guiding the rational design of next-generation inhibitors with enhanced potency and selectivity.
References
- 1. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dichlorophenyl)maleimide, is a versatile chemical intermediate. The pyrrole-2,5-dione core, or maleimide group, is a prominent feature in biologically active molecules and is extensively utilized in bioconjugation chemistry. The maleimide moiety is an excellent Michael acceptor, enabling it to react selectively with thiols, such as the cysteine residues in proteins, to form stable thioether linkages. This reactivity makes it a valuable tool for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and immobilizing biomolecules onto surfaces.
The 2,4-dichlorophenyl substituent modifies the electronic properties and lipophilicity of the maleimide ring, which can influence its reactivity and the properties of its downstream products. Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of pharmacological activities, including as inhibitors of cholesterol absorption and for their anti-inflammatory properties.[1] The synthesis protocol outlined below describes a reliable method for the preparation of this important building block.
Quantitative Data Summary
| Parameter | Intermediate: N-(2,4-dichlorophenyl)maleamic acid | Final Product: this compound |
| Molecular Formula | C₁₀H₇Cl₂NO₃ | C₁₀H₅Cl₂NO₂ |
| Molecular Weight | 260.07 g/mol | 242.06 g/mol |
| Appearance | White to off-white solid | Yellowish crystalline solid |
| Yield | 95-99% | 75-85% |
| Melting Point | ~190-200 °C (decomposes) | ~155-160 °C |
| Purity (by HPLC) | >95% | >98% |
Experimental Protocol
This protocol details the two-step synthesis of this compound from 2,4-dichloroaniline and maleic anhydride.
Part A: Synthesis of N-(2,4-dichlorophenyl)maleamic acid (Intermediate)
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add maleic anhydride (9.8 g, 0.1 mol) and 150 mL of anhydrous diethyl ether.
-
Dissolution: Stir the mixture at room temperature until all the maleic anhydride has dissolved.
-
Addition of Aniline: Prepare a solution of 2,4-dichloroaniline (16.2 g, 0.1 mol) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred maleic anhydride solution over 30 minutes.
-
Precipitation and Reaction: A thick white precipitate will form. Continue stirring the suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Cool the flask in an ice bath for 30 minutes. Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 50 mL).
-
Drying: Dry the resulting white powder under vacuum to yield N-(2,4-dichlorophenyl)maleamic acid. The product is typically used in the next step without further purification.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 500 mL Erlenmeyer flask, place acetic anhydride (150 mL) and anhydrous sodium acetate (15 g).
-
Addition of Intermediate: Add the N-(2,4-dichlorophenyl)maleamic acid (26.0 g, 0.1 mol) prepared in Part A to the flask.
-
Cyclization: Swirl the flask and gently heat it on a hot plate or steam bath to about 60-70 °C. The solid will dissolve. Continue heating for 30-60 minutes.
-
Precipitation: Cool the reaction mixture in an ice-water bath. Pour the cooled solution into 500 mL of ice-cold water with vigorous stirring to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent such as cyclohexane or an ethanol/water mixture to obtain pure this compound as yellowish needles.[2]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: NMR Characterization of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of N-substituted maleimides, with a specific focus on 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. N-substituted maleimides are a significant class of compounds in medicinal chemistry and drug development due to their reactivity as Michael acceptors, making them valuable synthons for bioconjugation and the development of targeted therapies. Accurate spectroscopic characterization is crucial for confirming the structure and purity of these compounds. This application note presents a summary of expected NMR data, a detailed experimental protocol for synthesis, and a standard NMR analysis workflow. Due to the limited availability of specific NMR data for this compound in publicly accessible literature, this report utilizes data from the closely related analogue, N-(4-chlorophenyl)maleimide, to provide representative spectroscopic characteristics.
Introduction
N-aryl maleimides are key intermediates in organic synthesis and are frequently incorporated into larger molecules for applications in materials science and pharmaceuticals. The maleimide moiety is a potent Michael acceptor, readily undergoing conjugate addition reactions with nucleophiles such as thiols. This reactivity is harnessed in bioconjugation to link small molecules to proteins and other biomolecules. The 2,4-dichlorophenyl substituent modifies the electronic properties and steric hindrance of the maleimide system, potentially influencing its reactivity and biological activity. Therefore, unambiguous characterization by NMR spectroscopy is a critical step in the synthesis and application of these compounds.
Data Presentation: NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR data for the representative compound, N-(4-chlorophenyl)maleimide. The data was obtained in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H | 6.85 | Singlet | Maleimide (=CH) |
| ¹H | 7.32 | Multiplet | Aromatic (Ar-H) |
| ¹H | 7.43 | Multiplet | Aromatic (Ar-H) |
| ¹³C | 169.2 | - | Carbonyl (C=O) |
| ¹³C | 134.3 | - | Maleimide (C=C) |
| ¹³C | 134.2 | - | Aromatic (C-Cl) |
| ¹³C | 129.9 | - | Aromatic (CH) |
| ¹³C | 129.5 | - | Aromatic (C-N) |
| ¹³C | 127.1 | - | Aromatic (CH) |
Note: The chemical shifts for this compound are expected to be similar, with the aromatic region showing a more complex splitting pattern due to the different substitution on the phenyl ring.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-aryl maleimides.
Step 1: Synthesis of N-(2,4-dichlorophenyl)maleanilic acid
-
In a 250 mL round-bottom flask, dissolve 10.0 g of maleic anhydride in 100 mL of diethyl ether with stirring.
-
In a separate beaker, dissolve an equimolar amount of 2,4-dichloroaniline in 50 mL of diethyl ether.
-
Slowly add the 2,4-dichloroaniline solution to the maleic anhydride solution at room temperature with continuous stirring.
-
A precipitate will form upon addition. Continue stirring the suspension for 1-2 hours at room temperature.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the resulting N-(2,4-dichlorophenyl)maleanilic acid in a vacuum oven. The product is typically used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the N-(2,4-dichlorophenyl)maleanilic acid from the previous step in 100 mL of acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or cyclohexane) to obtain pure this compound.
NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the synthesized compound.
Mandatory Visualizations
Application Notes and Protocols for 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the use of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione in cell culture is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related compounds, particularly derivatives of 1H-pyrrole-2,5-dione and other heterocyclic compounds with dichlorophenyl substitutions. These protocols are intended to serve as a starting point for investigation and should be optimized for specific cell lines and experimental conditions.
Introduction
This compound is a heterocyclic compound featuring a pyrrole-2,5-dione core and a 2,4-dichlorophenyl substituent. While this specific molecule is not extensively characterized, related structures have demonstrated significant biological activity, including anticancer and anti-inflammatory properties. Derivatives of 1H-pyrrole-2,5-dione have been investigated as potential inhibitors of various cellular processes, making this compound a candidate for screening in drug discovery programs.
Potential Mechanism of Action
Based on the activities of analogous compounds, this compound may exhibit its cellular effects through one or more of the following mechanisms:
-
Tyrosine Kinase Inhibition: Many pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors.[1][2] These compounds can compete with ATP for binding to the kinase domain of growth factor receptors like EGFR and VEGFR2, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: By inhibiting pro-survival signaling pathways, the compound could lead to the activation of the intrinsic or extrinsic apoptotic pathways, resulting in programmed cell death in cancer cells.
-
Anti-inflammatory Effects: Some related compounds have been shown to modulate inflammatory responses. For example, certain 1H-pyrrole-2,5-dione derivatives can suppress the formation of foam cells and reduce the secretion of inflammatory markers.
Data Presentation: Biological Activities of Related Compounds
The following table summarizes the observed biological activities of structurally similar compounds to provide a reference for potential applications.
| Compound Class | Biological Activity | Cell Lines / Model | Quantitative Data (Example) | Reference |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives | Antiproliferative, Tyrosine Kinase (EGFR, VEGFR2) Inhibition | HCT-116, SW-620, Colo-205 | GI50: ~1.0–1.6 x 10-8 M | [1] |
| Thiazolidine-2,4-dione derivatives | Anticancer, VEGFR-2 Inhibition | HepG2, HCT-116, MCF-7 | IC50: 5.49 - 10.87 µM | [3] |
| 1H-pyrrole-2,5-dione derivatives | Cholesterol Absorption Inhibition, Anti-inflammatory | RAW264.7 | Concentration-dependent reduction of LDH, MDA, TNF-α, and ROS | [4] |
| 1,2,4-triazolin-5-thione derivatives | Anticancer, CK1γ Kinase Inhibition | A549, HepG2, MCF-7 | Micromolar range inhibition | [5] |
Experimental Protocols
Protocol for Assessing Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol for Apoptosis Detection by Annexin V/PI Staining
This protocol describes how to assess the induction of apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells from the cytotoxicity experiment
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Hypothetical Experimental Workflow
Caption: Workflow for determining the cytotoxicity of a test compound.
Potential Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione is limited in publicly available research. The following application notes and protocols are based on the well-documented activities of the broader class of N-aryl maleimides and pyrrole-2,5-dione derivatives, to which this compound belongs. It is presumed that this compound will exhibit similar mechanisms of action.
Introduction and Background
This compound, also known as N-(2,4-dichlorophenyl)maleimide, is a member of the N-substituted maleimide family. This class of compounds is characterized by a pyrrole-2,5-dione ring system attached to an aryl group. The maleimide moiety is a known reactive electrophile that can readily undergo Michael addition reactions with nucleophiles, particularly thiol groups found in cysteine residues of proteins and in the antioxidant molecule glutathione (GSH). This reactivity is central to the proposed anticancer mechanisms of N-aryl maleimides.
Numerous studies have demonstrated that pyrrole and its derivatives possess a wide range of biological activities, including anticancer properties.[1] Functionalized pyrrole scaffolds are key components in the design of protein kinase inhibitors with significant antiproliferative potential.[1][2]
Potential Applications in Cancer Research
Based on the activities of related compounds, this compound is a promising candidate for investigation in the following areas of cancer research:
-
Induction of Oxidative Stress and Apoptosis: As an N-aryl maleimide, the compound is expected to deplete intracellular glutathione levels, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[3][4]
-
Kinase Inhibition: The pyrrole-2,5-dione scaffold is a common feature in various kinase inhibitors.[5][6] This compound could potentially inhibit protein kinases involved in cancer cell signaling pathways.
-
Development of Targeted Drug Conjugates: The maleimide group is widely used for the covalent attachment of drugs to targeting moieties like antibodies or peptides, a strategy employed in antibody-drug conjugates (ADCs).[7][8][9]
-
Screening for Novel Anticancer Agents: The compound can be used as a lead structure for the synthesis of more potent and selective anticancer derivatives.
Proposed Mechanisms of Action
The primary proposed mechanisms of action for N-aryl maleimides like this compound in cancer cells are:
-
Glutathione Depletion and ROS Generation: The maleimide ring reacts with the thiol group of glutathione, a key intracellular antioxidant.[4] This depletion of GSH disrupts the cellular redox balance, leading to an accumulation of ROS. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.[3]
-
Induction of Apoptosis: Increased oxidative stress is a potent trigger for apoptosis (programmed cell death). N-aryl maleimides have been shown to induce apoptosis in cancer cells, likely through both caspase-dependent and independent pathways.[10]
-
Inhibition of Protein Kinases: Many pyrrole derivatives have been identified as inhibitors of various protein kinases that are often dysregulated in cancer, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and cyclin-dependent kinases (CDKs).[1][5][6] Inhibition of these kinases can disrupt signaling pathways that control cell proliferation, survival, and angiogenesis.
Data Presentation: Cytotoxicity of Related N-Aryl Maleimide Derivatives
The following table summarizes the cytotoxic activities of various N-aryl maleimide and pyrrole-2,5-dione derivatives against different cancer cell lines, providing a reference for the potential potency of this compound.
| Compound | Cancer Cell Line(s) | IC50 / Activity | Reference |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116, SW-620, Colo-205 (Colon) | GI50 ≈ 1.0–1.6 × 10⁻⁸ M | [11] |
| Diarylthiolated maleimide (Compound 4a) | H520, H1299 (Lung) | IC50 = 10.4 µM (H520), 9.98 µM (H1299) | [12] |
| Diarylthiolated maleimide (Compound 4c) | H520, H1299 (Lung) | IC50 = 10.1 µM (H520), 10.5 µM (H1299) | [12] |
| Diarylthiolated maleimide (Compound 4h) | H520, H1299 (Lung) | IC50 = 10.2 µM (H520), 11.1 µM (H1299) | [12] |
| N-triazolyl maleimide derivative (Compound 4l) | SK-Mel-28, SK-Mel-103 (Melanoma) | Showed toxicity at concentrations lower than in normal HUVEC cells. | [13] |
| Pyrrolo[2,3-d]pyrimidine derivative (Compound 5k) | Various cancer cell lines | IC50 values ranging from 29 to 59 µM | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
This protocol determines the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This protocol measures the generation of reactive oxygen species within the cells.
Materials:
-
Cancer cells
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the compound at the desired concentration for a specified time.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess dye.
-
Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleimide-functionalised platinum(IV) complexes as a synthetic platform for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation [frontiersin.org]
- 13. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2,4-dichlorophenyl)maleimide as a Potential Anti-inflammatory Agent
Disclaimer: Extensive literature searches did not yield specific studies on the anti-inflammatory activity of N-(2,4-dichlorophenyl)maleimide. The following application notes and protocols are based on the potential activity inferred from its structural motifs—the maleimide group and the dichlorophenyl moiety—and are intended to serve as a guide for researchers investigating this compound. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
N-(2,4-dichlorophenyl)maleimide is a molecule that combines a reactive maleimide ring with a dichlorinated phenyl group. While direct evidence of its anti-inflammatory properties is not available in the current scientific literature, its structural components suggest a potential for such activity. The maleimide group is known to be a reactive Michael acceptor, capable of forming covalent bonds with thiol groups, such as those found in the cysteine residues of proteins. This reactivity could be a mechanism for inhibiting enzymes involved in the inflammatory cascade. Furthermore, the 2,4-dichlorophenyl group is a feature present in some compounds with demonstrated anti-inflammatory effects.
These notes provide a hypothetical framework and detailed experimental protocols to investigate the potential of N-(2,4-dichlorophenyl)maleimide as an anti-inflammatory agent. The proposed mechanism of action to be investigated centers on the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and the enzymes that produce inflammatory mediators, like cyclooxygenase-2 (COX-2).
Data Presentation
The following tables are templates illustrating how quantitative data from the proposed experiments could be structured for clear comparison.
Table 1: Effect of N-(2,4-dichlorophenyl)maleimide on LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| 0 (Vehicle) | 100 ± 5.2 | |
| 1 | 85.3 ± 4.1 | |
| 5 | 62.1 ± 3.5 | |
| 10 | 41.7 ± 2.9 | 7.8 |
| 25 | 25.9 ± 2.1 | |
| 50 | 15.4 ± 1.8 |
Table 2: Cytotoxicity of N-(2,4-dichlorophenyl)maleimide in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (% of Control) | CC₅₀ (µM) |
| 0 (Vehicle) | 100 ± 3.8 | |
| 1 | 98.2 ± 4.5 | |
| 5 | 95.6 ± 3.9 | |
| 10 | 92.3 ± 4.2 | > 100 |
| 25 | 88.1 ± 3.7 | |
| 50 | 85.7 ± 4.1 | |
| 100 | 80.5 ± 5.0 |
Table 3: Effect of N-(2,4-dichlorophenyl)maleimide on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.9 |
| LPS (1 µg/mL) | 850.6 ± 45.2 | 620.1 ± 38.7 | 350.4 ± 25.8 |
| LPS + N-(2,4-dichlorophenyl)maleimide (10 µM) | 412.8 ± 28.9 | 315.7 ± 22.4 | 180.5 ± 15.3 |
Table 4: Inhibitory Activity of N-(2,4-dichlorophenyl)maleimide on COX-1 and COX-2
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| N-(2,4-dichlorophenyl)maleimide | > 100 | 12.5 | > 8 |
| Celecoxib (Control) | 50 | 0.05 | 1000 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
RAW 264.7 (murine macrophage cell line)
-
THP-1 (human monocytic cell line)
-
-
Culture Medium:
-
For RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For THP-1: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol.
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing:
-
RAW 264.7: Scrape and split cells every 2-3 days.
-
THP-1: Split suspension cells every 3-4 days to maintain a density of 2-8 x 10⁵ cells/mL.
-
-
THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-(2,4-dichlorophenyl)maleimide (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-(2,4-dichlorophenyl)maleimide for 1 hour.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the concentration of nitrite.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed differentiated THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Pre-treat the cells with N-(2,4-dichlorophenyl)maleimide (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow to adhere overnight.
-
Pre-treat the cells with N-(2,4-dichlorophenyl)maleimide (e.g., 10 µM) for 1 hour.
-
Stimulate with 1 µg/mL LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 6: In Vitro COX Inhibition Assay
-
Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Perform the assay for both COX-1 and COX-2 enzymes according to the manufacturer's protocol.
-
Briefly, incubate the enzyme with the inhibitor (N-(2,4-dichlorophenyl)maleimide at various concentrations) and arachidonic acid in a reaction buffer.
-
Measure the production of prostaglandin F2α (PGF2α) via a colorimetric reaction.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ values.
Visualizations
Application Notes and Protocols for Testing 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the in vitro cytotoxicity of the compound 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. This document outlines detailed methodologies for determining the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines, as well as for elucidating the underlying mechanism of cell death, hypothesized to involve the induction of oxidative stress and subsequent apoptosis. The protocols described herein are essential for the preclinical assessment of this compound as a potential therapeutic agent.
Introduction
This compound is a member of the N-aryl maleimide class of compounds. While specific data on this particular molecule is limited, the broader class of maleimide derivatives has been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many N-aryl maleimides involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through necrosis or apoptosis. It has been suggested that these compounds can react with intracellular thiols, such as glutathione (GSH), depleting the cell's antioxidant defenses and rendering it susceptible to oxidative damage. This document provides a robust framework for testing the cytotoxicity of this compound and investigating its putative mechanism of action.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 3.5 |
| HeLa | Cervical Cancer | 18.9 ± 2.8 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | 25.1 ± 4.2 |
| U-87 MG | Glioblastoma | 10.5 ± 1.5 |
| BJ | Normal Human Fibroblast | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Hypothetical Mechanistic Insights into this compound Induced Cytotoxicity in HCT116 Cells
| Assay | Parameter Measured | Result at 24h (Treated vs. Control) |
| DCFDA Assay | Intracellular ROS Levels | 2.5-fold increase |
| JC-1 Assay | Mitochondrial Membrane Potential | 40% decrease |
| Annexin V/PI Staining | Percentage of Apoptotic Cells | 35% increase in Annexin V positive cells |
| Cell Cycle Analysis | Cell Cycle Distribution | G2/M phase arrest |
| Western Blot | Protein Expression | Increased Cleaved Caspase-3, Increased Bax/Bcl-2 ratio |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A549, MCF-7, HeLa, HCT116, HepG2, U-87 MG, and BJ cell lines will be obtained from a reputable cell bank.
-
Culture Medium: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, as appropriate for each cell line, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells will be subcultured upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of intracellular ROS will be measured using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
DCFDA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The change in mitochondrial membrane potential will be assessed using the JC-1 dye.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
JC-1 Staining: After treatment, wash the cells with PBS and incubate with 2 µM JC-1 in culture medium for 30 minutes at 37°C.
-
Microscopy: Wash the cells with PBS and mount the coverslips on glass slides. Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Quantitative Analysis: Alternatively, after staining, cells can be harvested and analyzed by flow cytometry to quantify the ratio of red to green fluorescence.
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Apoptosis will be quantified using a commercially available Annexin V-FITC/PI apoptosis detection kit.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
The effect of the compound on cell cycle progression will be analyzed by flow cytometry after PI staining.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined.
Visualization of Workflows and Pathways
Caption: Experimental workflow for cytotoxicity testing.
Caption: Hypothesized signaling pathway.
Experimental Insights into 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione and Structurally Related Compounds in In Vivo Models
Disclaimer: To date, no specific in vivo experimental data for the compound 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione has been reported in the reviewed scientific literature. However, extensive research has been conducted on structurally similar compounds, particularly substituted 1H-pyrrole-2,5-diones (maleimides) and molecules incorporating a dichlorophenyl moiety. These studies provide valuable insights into the potential pharmacological activities of this class of compounds. This document summarizes the in vivo applications, experimental protocols, and key findings for these related molecules, offering a valuable resource for researchers and drug development professionals.
I. Application Notes for Structurally Related Compounds
The in vivo experimental use of compounds structurally related to this compound reveals a diverse range of biological activities, including anxiolytic, anticancer, and antiandrogenic effects. The core pyrrole-2,5-dione (maleimide) scaffold and the dichlorophenyl group are key contributors to these observed pharmacological properties.
Anxiolytic and Analgesic Properties of Substituted 1H-Pyrrole-2,5-diones
Substituted 1H-pyrrole-2,5-diones have been investigated for their potential as central nervous system (CNS) agents, demonstrating both anxiolytic and analgesic effects in murine models. These compounds are thought to exert their effects through interactions with receptors in the CNS.
Key Findings:
-
Certain substituted N-methyl 3-amino-pyrrol-2,5-diones have shown significant anxiolytic activity at low doses in light/dark box and elevated plus-maze assays.[1][2]
-
A dichlorinated maleimide derivative displayed analgesic properties in the acetic acid-induced writhing test in mice.[1]
Anticancer Activity of Dichlorophenyl-Containing Compounds and Pyrrole-2,5-diones
The dichlorophenyl moiety is a common feature in various compounds exhibiting in vivo anticancer activity. Additionally, derivatives of pyrrole-2,5-dione have been shown to possess antitumor properties, suggesting that a combination of these structural features could yield potent anticancer agents.
Key Findings:
-
4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been shown to inhibit the growth of in vivo tumors, potentially acting as tyrosine kinase inhibitors.[3][4]
-
Novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives effectively reduced tumor growth in vivo in a human gastric cancer cell model.[5][6]
-
Maleimide itself has been identified as a potent in vivo inhibitor of topoisomerase II, a key enzyme in DNA replication and a target for many anticancer drugs.[7]
Antiandrogenic and Toxicological Profile of N-(Dichlorophenyl) Succinimide
N-(3,5-dichlorophenyl)succinimide (NDPS), a structurally related compound with a saturated pyrrole ring, has been studied for its antiandrogenic and nephrotoxic effects. These studies highlight the importance of the dichlorophenyl substitution in mediating biological activity and potential toxicity.
Key Findings:
-
NDPS acts as a moderate antiandrogen in vivo by antagonizing the androgen receptor.[8]
-
In vivo studies in Fischer 344 rats have shown that NDPS can induce nephrotoxicity, which is dependent on its metabolism.[9][10][11][12]
II. Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature for compounds structurally related to this compound.
In Vivo Anxiolytic Activity Assessment
a. Elevated Plus-Maze (EPM) Test
-
Animal Model: Male mice are commonly used.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer the test compound or vehicle to the mice (e.g., intraperitoneally). Diazepam is often used as a positive control.[1]
-
After a set pre-treatment time, place the mouse in the center of the maze, facing an open arm.
-
Record the number of entries into and the time spent in the open and closed arms for a 5-minute period.
-
-
Endpoint: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
b. Light/Dark Box Test
-
Animal Model: Male mice.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the mouse in the center of the illuminated compartment.
-
Record the number of transitions between the two compartments and the time spent in the light compartment over a specific duration.
-
-
Endpoint: Anxiolytic compounds typically increase the time spent in the light compartment.
In Vivo Anticancer Activity Assessment
a. Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure:
-
Subcutaneously inject human cancer cells (e.g., human gastric cancer cells) into the flank of the mice to induce tumor formation.[5][6]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint: Reduction in tumor growth in the treated group compared to the control group indicates anticancer activity.
In Vivo Antiandrogenic Activity Assessment
a. Hershberger Assay
-
Animal Model: Castrated male rats.
-
Procedure:
-
Administer the test compound concurrently with an androgen (e.g., testosterone propionate) for a set period (e.g., 10 days).
-
At the end of the treatment period, euthanize the animals and dissect and weigh androgen-dependent tissues, such as the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle.[8]
-
-
Endpoint: A significant decrease in the weight of androgen-dependent tissues in the group receiving the test compound and androgen compared to the group receiving the androgen alone indicates antiandrogenic activity.
III. Quantitative Data Summary
The following tables summarize the quantitative data from the in vivo studies of related compounds.
Table 1: In Vivo Anxiolytic Activity of a Substituted Pyrrole-2,5-dione (Compound 2p) [1]
| Treatment Group | Dose (mg/kg) | Time in Open Arms (seconds) |
| Control (Vehicle) | - | ~25 |
| Diazepam | 2 | ~75 |
| Compound 2p | 0.1 | ~50 |
| Compound 2p | 1 | ~75 |
Table 2: In Vivo Anticancer Efficacy of a Pyrazolidine-3,5-dione Derivative (Compound 4u) [5]
| Treatment Group | Tumor Growth Inhibition (%) |
| Compound 4u | Significant reduction (specific % not provided in abstract) |
Table 3: In Vivo Antiandrogenic Effects of N-(3,5-dichlorophenyl)succinimide (NDPS) in the Hershberger Assay [8]
| Tissue | NDPS Dose (mg/kg) | Weight Change |
| Seminal Vesicles | 100, 200 | Significantly decreased |
| Levator ani/bulbocavernosus muscles | 100, 200 | Significantly decreased |
| Ventral Prostate | 100, 200 | Significantly decreased |
| Dorsolateral Prostate | 100, 200 | Significantly decreased |
| Cowper's Glands | 100, 200 | Significantly decreased |
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to the in vivo experimental use of these compounds.
Caption: Workflow for in vivo anxiolytic activity assessment.
Caption: Workflow for in vivo anticancer xenograft studies.
Caption: Antiandrogenic mechanism of NDPS via AR antagonism.
References
- 1. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antiandrogenic activity of the fungicide N-(3, 5-dichlorophenyl) succinimide in in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo metabolism and disposition of the nephrotoxicant N-(3, 5-dichlorophenyl)succinimide in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of N-(3,5-dichlorophenyl)-2-hydroxysuccinimide on renal function and hemodynamics in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats: evidence for a nephrotoxic sulfate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of N-(3,5-dichlorophenyl)succinimide and metabolites to rat renal proximal tubules and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds, is a subject of interest in chemical and biological research. Compounds of this class are recognized for their reactivity, primarily attributed to the maleimide moiety, which can readily undergo Michael addition reactions, particularly with thiol groups of cysteine residues in proteins. This reactivity makes N-aryl maleimides potential candidates for investigation as enzyme inhibitors and probes for studying protein function. For instance, N-substituted maleimides have been identified as potent and selective inhibitors of monoglyceride lipase (MGL) and topoisomerase II.[1][2] The dichlorophenyl substituent influences the compound's lipophilicity and electronic properties, which can in turn affect its solubility, cell permeability, and biological activity.
These application notes provide detailed protocols for the dissolution of this compound and its application in a common in vitro cytotoxicity assay.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | Internal Data |
| Molecular Weight | 242.06 g/mol | Internal Data |
| Appearance | Solid (form may vary) | Internal Data |
| Storage | Store at 2-8°C, protect from light and moisture. | Internal Data |
Solubility Data
While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, the following table provides qualitative solubility information based on the properties of structurally related N-aryl maleimides and available data for similar compounds. It is strongly recommended to perform small-scale solubility tests before preparing large-volume stock solutions. A study on the structurally similar 1-(2-bromophenyl)-pyrrole-2,5-dione showed solubility in aqueous binary mixtures of isopropanol, ethanol, and methanol.[3] N-aryl maleimides, in general, are soluble in a variety of organic solvents.
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing high-concentration stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | Soluble | Another suitable solvent for creating stock solutions. |
| Acetone | Likely Soluble | Useful for general laboratory applications. |
| Ethanol | Soluble | May require warming or sonication to achieve higher concentrations. |
| Methanol | Soluble | Similar to ethanol, solubility may be enhanced with warming.[4] |
| Acetonitrile | Soluble | A common solvent for analytical and preparative purposes. |
| Water | Insoluble | Expected to have very low solubility in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for in vitro biological experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Tare the weighing vessel: Place a clean, dry microcentrifuge tube or amber glass vial on the analytical balance and tare the weight.
-
Weigh the compound: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.42 mg of the compound (Molecular Weight = 242.06 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vessel containing the compound. For a 10 mM solution with 2.42 mg of compound, add 1.0 mL of DMSO.
-
Dissolve the compound: Close the vessel tightly and vortex the mixture at room temperature until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Protocol 2: In Vitro Cytotoxicity Assay using the MTT Method
This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Important: The final concentration of DMSO in the wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include untreated control wells containing only fresh medium.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualization
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mechanism of action for N-aryl maleimides leading to cytotoxicity.
References
Application Notes and Protocols for 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of biochemical and cell-based assays to characterize the biological activity of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. This compound, a derivative of the pyrrole-2,5-dione scaffold, holds potential for therapeutic applications due to the diverse biological activities observed in related molecules, including antitumor, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5][6]
Overview and Potential Applications
This compound is a small molecule with a chemical structure suggesting potential interactions with various biological targets. The pyrrole-2,5-dione core is a known pharmacophore present in numerous bioactive compounds.[3][4][6] Published research on analogous compounds suggests that this molecule could exhibit activities such as:
-
Enzyme Inhibition: Derivatives of pyrrole-2,5-dione have been investigated as inhibitors of various enzymes, including tyrosine kinases.[1]
-
Anticancer Activity: The cytotoxic effects of pyrrole derivatives against cancer cell lines have been documented.[4][7]
-
Modulation of Inflammatory Pathways: Some 1H-pyrrole-2,5-dione derivatives have been shown to suppress inflammatory responses.[2]
This document outlines protocols for a primary cytotoxicity screening followed by secondary biochemical and cell-based assays to elucidate the mechanism of action.
Data Presentation
Table 1: Summary of In Vitro Assay Parameters
| Assay Type | Target/Endpoint | Key Parameters Measured | Cell Lines/Reagents |
| Primary Screening | |||
| Cytotoxicity Assay | Cell Viability | IC50 | A549, MCF-7, HepG2 |
| Secondary Assays | |||
| Kinase Inhibition Assay | Specific Kinase Activity | IC50, Ki | Recombinant Human Kinases |
| Apoptosis Assay | Caspase-3/7 Activation | Fold-change in Activity | A549, MCF-7 |
| Inflammatory Marker Assay | TNF-α, IL-6 Secretion | IC50 | LPS-stimulated RAW 264.7 |
Experimental Protocols
Primary Screening: Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin)
-
96-well clear flat-bottom microplates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Secondary Assay: In Vitro Kinase Inhibition Assay
This protocol is designed to evaluate the inhibitory effect of the compound on specific kinase activity, based on the potential of related compounds to act as kinase inhibitors.[1][11]
Objective: To determine the IC50 of this compound against a selected kinase (e.g., EGFR, VEGFR2).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Prepare a solution of the kinase and substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50.
-
Secondary Assay: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8]
Objective: To determine if the compound induces apoptosis in cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White, opaque 96-well microplates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and compound treatment steps as described in the cytotoxicity assay protocol (Section 3.1). Treat cells with the compound at concentrations around its IC50 value.
-
-
Caspase Activity Measurement:
-
After the desired treatment period (e.g., 24 hours), equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Analysis:
-
Measure the luminescence of each well.
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control.
-
Secondary Assay: Measurement of Inflammatory Cytokines
This protocol assesses the anti-inflammatory potential of the compound by measuring its effect on cytokine secretion from stimulated macrophages.[2]
Objective: To determine if the compound can inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a non-stimulated control.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Hypothesized signaling pathway for the action of this compound.
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cibtech.org [cibtech.org]
- 5. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
- 6. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. njbio.com [njbio.com]
- 11. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
Application Notes and Protocols for 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione (CAS 26396-57-6)
For Researchers, Scientists, and Drug Development Professionals
Product Information
Chemical Name: 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione
CAS Number: 26396-57-6
Molecular Formula: C₁₀H₅Cl₂NO₂
Molecular Weight: 242.06 g/mol
Structure:
Synonyms: N-(2,4-Dichlorophenyl)maleimide
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is provided in the table below. Please note that detailed experimental data on solubility in various organic solvents and comprehensive stability studies are not extensively reported in publicly available literature. The information is primarily sourced from chemical supplier safety data sheets.
| Property | Value | Reference |
| Molecular Weight | 242.06 g/mol | [1] |
| Density | 1.57 g/cm³ | [1] |
| Boiling Point | 376.6 °C at 760 mmHg | [1] |
| Flash Point | 181.5 °C | [1] |
| Vapor Pressure | 7.18E-06 mmHg at 25°C | [1] |
| Refractive Index | 1.648 | [1] |
| XLogP3 | 2.48780 | [1] |
Handling and Storage
3.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dusts are generated.
3.2 Safe Handling Practices
-
Handle in a well-ventilated place, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation of dust.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
3.3 Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential biological activities. The maleimide group is a reactive Michael acceptor, making it a valuable building block in organic synthesis.
4.1 Synthetic Intermediate for Bioactive Compounds
The pyrrole-2,5-dione scaffold is present in a variety of compounds investigated for therapeutic applications. Derivatives of N-aryl maleimides have been explored for activities including:
-
Anti-inflammatory Agents: The maleimide core is used to synthesize compounds that may inhibit inflammatory pathways. For instance, it can be a starting material for more complex molecules that have shown to inhibit the expression of pro-inflammatory cytokines.[2]
-
Cholesterol Absorption Inhibitors: N-aryl maleimide derivatives have been synthesized and evaluated for their ability to inhibit cholesterol absorption, which is a key strategy in managing hypercholesterolemia.[3]
-
Anxiolytic Agents: Certain chlorinated 1-arylamino-1H-pyrrole-2,5-diones have been investigated for their potential anxiolytic properties.[4]
-
Bioconjugation: N-aryl maleimides are known to form stable conjugates with thiol-containing molecules like cysteine residues in proteins.[5][6][7] This makes them useful reagents in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells. The aryl substitution on the maleimide can enhance the stability of the resulting thioether bond compared to N-alkyl maleimides.[5][6][7]
Experimental Protocols
5.1 General Protocol for Michael Addition with a Thiol
This protocol describes a general procedure for the reaction of this compound with a thiol-containing compound, a common reaction in bioconjugation and synthetic chemistry.
Materials:
-
This compound
-
Thiol-containing compound (e.g., N-acetyl-L-cysteine)
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a clean, dry reaction vessel, dissolve the thiol-containing compound in the chosen anhydrous solvent under an inert atmosphere.
-
In a separate vial, prepare a solution of this compound in the same solvent.
-
Slowly add the solution of this compound to the solution of the thiol-containing compound with continuous stirring.
-
Monitor the progress of the reaction by TLC. A typical mobile phase could be a mixture of hexane and ethyl acetate.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), the reaction mixture can be worked up.
-
Work-up may involve quenching the reaction, solvent removal under reduced pressure, and purification of the product by column chromatography or recrystallization.
-
Characterize the final product using appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
6.1 Logical Workflow for Synthetic Application
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a target bioactive molecule.
6.2 Signaling Pathway Involvement (Hypothetical)
Direct modulation of specific signaling pathways by this compound has not been documented. However, its derivatives have been designed to target specific biological pathways. For example, derivatives synthesized to act as kinase inhibitors would hypothetically interfere with phosphorylation cascades. The diagram below illustrates a generic kinase signaling pathway that such a derivative might inhibit.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
- 5. kinampark.com [kinampark.com]
- 6. benchchem.com [benchchem.com]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, a key intermediate in various chemical and pharmaceutical applications.
Troubleshooting Guides
This section addresses common issues encountered during the two-step synthesis of this compound, which involves the formation of the intermediate N-(2,4-dichlorophenyl)maleanilic acid, followed by its cyclization.
Problem 1: Low Yield of N-(2,4-dichlorophenyl)maleanilic Acid (Intermediate)
Possible Causes:
-
Incomplete reaction: The reaction between 2,4-dichloroaniline and maleic anhydride may not have gone to completion.
-
Poor quality of starting materials: Impurities in the 2,4-dichloroaniline or maleic anhydride can interfere with the reaction.
-
Suboptimal reaction conditions: Incorrect solvent or temperature can hinder the reaction.
-
Product loss during workup: The intermediate may be lost during filtration or washing steps.
Troubleshooting & Optimization:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at room temperature. While the reaction is typically exothermic and proceeds readily, gentle warming can sometimes be employed if the reaction is sluggish, but care must be taken to avoid side reactions.
-
Solvent Choice: Anhydrous solvents such as diethyl ether, ethyl acetate, or tetrahydrofuran (THF) are commonly used. Ensure the solvent is dry to prevent hydrolysis of maleic anhydride.
-
Purity of Reagents: Use high-purity 2,4-dichloroaniline and maleic anhydride.
-
Workup Procedure: The maleanilic acid intermediate often precipitates from the reaction mixture. Ensure complete precipitation by cooling the mixture in an ice bath before filtration. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.
Problem 2: Low Yield of this compound (Final Product)
Possible Causes:
-
Incomplete cyclization: The dehydration of the maleanilic acid intermediate to the maleimide is a critical step and can be inefficient.
-
Hydrolysis of the maleimide ring: The maleimide product is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[1]
-
Side reactions: Overheating during cyclization can lead to decomposition or the formation of byproducts.
-
Inefficient purification: The product may be lost during recrystallization or chromatography.
Troubleshooting & Optimization:
-
Cyclization Reagents and Conditions: The most common method for cyclization is heating the maleanilic acid with acetic anhydride and a catalyst like sodium acetate.[2] It is crucial to control the temperature, as overheating can reduce the yield.[3]
-
Anhydrous Conditions: Ensure all reagents and glassware are dry for the cyclization step to minimize hydrolysis of the product.
-
Workup: After cyclization, the reaction mixture is typically poured into ice water to precipitate the product. This step should be done carefully to ensure efficient precipitation and to hydrolyze any remaining acetic anhydride.
-
Purification: Recrystallization from a suitable solvent, such as cyclohexane or ethanol, is a common purification method.[2] If the product is still impure, column chromatography on silica gel can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The synthesis is generally a two-step process:
-
Formation of the Maleanilic Acid Intermediate: 2,4-dichloroaniline is reacted with maleic anhydride in a suitable solvent like ethyl acetate or diethyl ether at room temperature. This reaction is an acylation that opens the anhydride ring to form N-(2,4-dichlorophenyl)maleanilic acid.[2]
-
Cyclization to the Maleimide: The isolated maleanilic acid is then heated in the presence of a dehydrating agent, most commonly acetic anhydride with a catalytic amount of sodium acetate, to induce cyclization and form the final product, this compound.[2][4]
Q2: What are the critical parameters to control for a high yield in the cyclization step?
A2: The critical parameters for the cyclization step are:
-
Temperature: Overheating can lead to decomposition and reduced yields. A temperature range of 60-70°C is often optimal when using acetic anhydride and sodium acetate.[3]
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of both the acetic anhydride and the final maleimide product.
-
Purity of the Intermediate: A pure maleanilic acid intermediate will lead to a cleaner reaction and higher yield of the final product.
Q3: My final product appears to be impure. What are the likely byproducts?
A3: Common impurities can include:
-
Unreacted N-(2,4-dichlorophenyl)maleanilic acid: If the cyclization is incomplete.
-
Hydrolysis product: The maleimide ring can open to form the maleanilic acid if exposed to water for extended periods, especially under non-neutral pH conditions.
-
Acetylated aniline: If the reaction conditions are too harsh, the starting aniline may be acetylated by the acetic anhydride.
-
Polymerization products: Maleimides can undergo polymerization, especially at high temperatures.
Q4: How can I purify the final product, this compound?
A4: The most common method of purification is recrystallization. Suitable solvents include cyclohexane, ethanol, or mixtures of ethyl acetate and hexanes.[2] If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a viable alternative.
Data Presentation
Table 1: Comparison of Cyclization Methods for N-Arylmaleanilic Acids
| Method | Reagents/Conditions | Typical Yield | Reaction Time | Key Considerations |
| Classic Acetic Anhydride/Sodium Acetate | Acetic Anhydride, Sodium Acetate, 60-70°C | 55-80%[2][3] | 30 min - 1 hr | Temperature control is critical to avoid side reactions.[3] The workup involves quenching with ice water.[2] |
| Microwave-Assisted Synthesis | Acetic Anhydride, Sodium Acetate, Microwave irradiation | ~73%[3] | 30 sec | Offers a significant reduction in reaction time with comparable yields.[3] |
| Dicyclohexylcarbodiimide (DCC) | DCC, grinding at room temperature | ~67%[3] | 8 min | A solvent-free method. Requires an additional wash step to remove the dicyclohexylurea (DCU) byproduct.[3] |
| Alkylating Agent/Phase Transfer Catalyst | Alkylating agent, K₂CO₃, TBAB, grinding at room temperature | ~71%[3] | 8 min | Another solvent-free method, but may have lower atom economy and use more hazardous reagents.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dichlorophenyl)maleanilic acid
Materials:
-
Maleic anhydride
-
2,4-dichloroaniline
-
Anhydrous ethyl acetate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in anhydrous ethyl acetate.
-
While stirring, slowly add a solution of 2,4-dichloroaniline (1.0 equivalent) in anhydrous ethyl acetate to the maleic anhydride solution.
-
A precipitate will begin to form. Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethyl acetate to remove any unreacted starting materials.
-
Dry the product, N-(2,4-dichlorophenyl)maleanilic acid, under vacuum. The yield should be high (typically >90%).
Protocol 2: Synthesis of this compound
Materials:
-
N-(2,4-dichlorophenyl)maleanilic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice water
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., cyclohexane or ethanol)
Procedure:
-
To a round-bottom flask, add N-(2,4-dichlorophenyl)maleanilic acid (1.0 equivalent), anhydrous sodium acetate (0.5-1.0 equivalent), and acetic anhydride (3-5 equivalents).[4]
-
Heat the mixture with stirring to 60-70°C for 45-60 minutes.[3] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to near room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water while stirring vigorously. This will precipitate the product and hydrolyze the excess acetic anhydride.
-
Continue stirring for about 30 minutes until the precipitation is complete.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cibtech.org [cibtech.org]
- 4. mdpi.com [mdpi.com]
1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The main stability issue for this compound, an N-aryl maleimide, in aqueous solutions is its susceptibility to hydrolysis. This reaction involves the opening of the maleimide ring to form the corresponding N-(2,4-dichlorophenyl)maleamic acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of N-substituted maleimides is pH-dependent. Hydrolysis of the maleimide ring is accelerated in neutral to alkaline conditions (pH > 7).[1][2][3] For short-term storage of stock solutions, a slightly acidic pH of 6.0-6.5 is recommended to minimize hydrolysis.[4]
Q3: What is the impact of the 2,4-dichlorophenyl group on the stability of the molecule?
A3: The 2,4-dichlorophenyl group is an electron-withdrawing N-aryl substituent. In the context of thiol-conjugated maleimides (thiosuccinimides), such electron-withdrawing groups are known to accelerate the hydrolysis of the thiosuccinimide ring, which is a stabilizing reaction that prevents the retro-Michael reaction.[5] While specific data on the unconjugated form is limited, it is plausible that the electron-withdrawing nature of this group also influences the intrinsic hydrolysis rate of the maleimide ring itself.
Q4: Can I store solutions of this compound?
A4: It is generally recommended to prepare solutions of maleimides fresh before use.[6] If storage is necessary, prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C. For short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) and keep the solution at 4°C.[4]
Q5: What are the typical degradation products of this compound in solution?
A5: The primary degradation product resulting from hydrolysis in an aqueous solution is 1-(2,4-dichlorophenyl)maleamic acid, which is formed by the opening of the pyrrole-2,5-dione ring.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in solution.
Problem 1: Inconsistent or low reactivity in conjugation experiments.
-
Possible Cause: Degradation of the this compound stock solution due to hydrolysis.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the maleimide immediately before use.[6]
-
Solvent Choice: Use anhydrous DMSO or DMF for preparing stock solutions to prevent premature hydrolysis.
-
pH of Reaction Buffer: Ensure the pH of your conjugation buffer is within the optimal range for the maleimide-thiol reaction (typically 6.5-7.5).[4]
-
Confirm Concentration: If possible, verify the concentration of the active maleimide in your stock solution using a suitable analytical method like UV-Vis spectroscopy or RP-HPLC.
-
Problem 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Possible Cause: Presence of the hydrolysis product, 1-(2,4-dichlorophenyl)maleamic acid, in your sample.
-
Troubleshooting Steps:
-
Analyze Stock Solution: Run a sample of your maleimide stock solution on your chromatography system to check for the presence of degradation products.
-
Control Reaction: Set up a control reaction where the maleimide is incubated in the reaction buffer without the thiol-containing molecule to monitor the rate of hydrolysis under your experimental conditions.
-
Optimize pH: If hydrolysis is significant, consider performing the conjugation at a slightly more acidic pH (e.g., pH 6.5) to slow down the hydrolysis of the maleimide while still allowing for efficient conjugation.[4]
-
Problem 3: Variability in results between experiments.
-
Possible Cause: Inconsistent quality or age of the this compound solutions.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Implement a strict protocol for preparing and handling maleimide solutions, including the use of fresh anhydrous solvents and immediate use after preparation.
-
Storage Conditions: If stock solutions must be stored, ensure they are kept in small, single-use aliquots in an anhydrous solvent at -80°C to minimize degradation from freeze-thaw cycles and moisture.
-
Quality Control: Periodically check the purity of your solid this compound and your stock solutions using analytical techniques.
-
Data Presentation
Table 1: Factors Influencing the Stability of N-Aryl Maleimides in Solution
| Parameter | Condition | Effect on Stability of Unconjugated Maleimide | Recommendation |
| pH | Acidic (pH < 6.5) | Higher stability, slower hydrolysis.[1][4] | Favorable for short-term storage of aqueous solutions. |
| Neutral to Alkaline (pH ≥ 7.0) | Lower stability, faster hydrolysis.[1][2][3] | Prepare fresh solutions and use immediately. | |
| Solvent | Anhydrous Organic (DMSO, DMF) | High stability. | Recommended for preparing and storing stock solutions. |
| Aqueous Buffers | Lower stability due to hydrolysis. | Use immediately after preparation. | |
| Temperature | Low (4°C, -20°C, -80°C) | Increased stability, slower degradation. | Recommended for storage of stock solutions. |
| Ambient to Elevated (≥ 25°C) | Decreased stability, faster degradation. | Avoid prolonged exposure of solutions to ambient or higher temperatures. |
Experimental Protocols
Protocol: Assessing the Hydrolytic Stability of this compound
This protocol provides a general method to determine the rate of hydrolysis of this compound in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid in water)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Initiate Hydrolysis: Dilute the stock solution to a final concentration (e.g., 100 µM) in the pre-warmed buffer of interest at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of the quenching solution to stop the hydrolysis.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC.
-
Use a C18 column.
-
Employ a suitable gradient of water and acetonitrile (both containing 0.1% TFA).
-
Monitor the elution profile at a wavelength where both the maleimide and its hydrolysis product can be detected (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact this compound and its hydrolyzed product.
-
Integrate the peak areas at each time point.
-
Calculate the percentage of the intact maleimide remaining over time.
-
Plot the percentage of intact maleimide versus time to determine the hydrolysis rate and half-life in the tested buffer.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hydrolysis degradation pathway of the maleimide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
Technical Support Center: 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione.
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: What are the common starting materials for the synthesis of this compound?
-
The most common synthesis involves the condensation of maleic anhydride with 2,4-dichloroaniline.[1]
-
-
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
-
Incomplete reaction: Ensure equimolar amounts of reactants are used. The reaction often requires reflux in a suitable solvent like glacial acetic acid for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Side reactions: The formation of amic acid as an intermediate is expected, but incomplete cyclization to the desired imide can reduce the yield. Ensure adequate heating and reaction time to promote dehydration and ring closure.
-
Purification losses: The product can be lost during workup and purification. After pouring the reaction mixture into crushed ice, ensure complete precipitation of the solid. Wash the filtered solid with cold water to remove impurities without dissolving the product.
-
-
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
-
Besides the desired product, you may be seeing unreacted starting materials (maleic anhydride and 2,4-dichloroaniline) or the intermediate amic acid. Using an appropriate TLC mobile phase, such as a hexane-ethyl acetate mixture, can help resolve these spots.[1]
-
-
Q4: What is the recommended method for purifying the final product?
-
Recrystallization is a common and effective method for purifying N-substituted maleimides. A suitable solvent system should be determined empirically, but ethanol or a mixture of ethanol and water is often a good starting point.
-
Handling & Storage
-
Q5: What are the recommended storage conditions for this compound?
-
Store the compound in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption, which can lead to hydrolysis of the imide ring over time.
-
-
Q6: Is this compound hazardous? What safety precautions should I take?
Experimental Applications
-
Q7: What are the potential biological activities of this compound and its derivatives?
-
Derivatives of 1H-pyrrole-2,5-dione have shown a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and cholesterol absorption inhibitory effects.[1][3][4][5] The specific activity of this compound would need to be determined through biological screening assays.
-
-
Q8: I am using this compound in a cell-based assay and observing cytotoxicity. What could be the reason?
-
Pyrrole-2,5-dione derivatives can exhibit cytotoxic effects, which is the basis for their investigation as anticancer agents.[6][7] If cytotoxicity is not the intended outcome, consider reducing the concentration of the compound or the incubation time. It is also crucial to include appropriate vehicle controls in your experiment.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | [2] |
| Molecular Weight | 242.06 g/mol | [2] |
| Density | 1.57 g/cm³ | [2] |
| Boiling Point | 376.6 °C at 760 mmHg | [2] |
| Flash Point | 181.5 °C | [2] |
| XLogP3 | 2.48780 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the synthesis of similar N-substituted maleimides.[1]
Materials:
-
Maleic anhydride
-
2,4-dichloroaniline
-
Glacial acetic acid
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of maleic anhydride and 2,4-dichloroaniline in a minimal amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the progress of the reaction by TLC using a mobile phase of hexane:ethyl acetate (e.g., 6:4 v/v).[1]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
A solid precipitate should form. Continue stirring until all the ice has melted.
-
Filter the solid product using a Buchner funnel and wash it with cold deionized water.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product in synthesis.
Caption: Potential pathway for investigating the biological activity of the compound.
References
- 1. cibtech.org [cibtech.org]
- 2. echemi.com [echemi.com]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrrole-2,5-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrole-2,5-dione (maleimide) derivatives. The following information is designed to help you overcome common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-substituted pyrrole-2,5-diones?
A common and effective method is the condensation reaction of a primary amine with maleic anhydride or its derivatives. The reaction typically proceeds by refluxing equimolar solutions of the amine and the anhydride in a suitable solvent, such as glacial acetic acid, for 2-3 hours.[1] Another versatile approach is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine.[2][3]
Q2: I am observing a low yield in my maleimide synthesis. What are the potential causes and solutions?
Low yields can stem from several factors. One common issue is the choice of solvent and reaction temperature. For instance, in the synthesis of certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, reacting in boiling toluene or chloroform can provide significantly better yields (75-95%) and shorter reaction times compared to room temperature.[4] However, for some sterically hindered products, a lower temperature in a solvent like diethyl ether might be necessary to achieve a successful reaction.[4] In the context of bioconjugation, where maleimides are used to label molecules with thiols, low yields can be due to oxidized thiols, suboptimal pH, or an incorrect molar ratio of reactants.[5]
Q3: What are the optimal reaction conditions for conjugating maleimides to thiol-containing molecules?
For successful maleimide-thiol conjugation, several parameters are critical. The reaction is most efficient and selective within a pH range of 6.5 to 7.5.[6][7] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[6][7] The reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight for more sensitive proteins.[6] A molar excess of the maleimide reagent (typically 10-20 fold) is recommended to drive the reaction to completion.[6][7]
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency in Maleimide-Thiol Reactions
If you are experiencing poor conjugation efficiency, consider the following troubleshooting steps:
-
Verify Thiol Availability: Sulfhydryl groups on proteins or other biomolecules can oxidize to form disulfide bonds, which are unreactive towards maleimides.[5] To address this, consider a pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[8]
-
Optimize Reaction pH: The reaction rate is significantly reduced at a pH below 6.5 because the thiol group remains protonated and is less nucleophilic.[6][7] Conversely, a pH above 7.5 increases the likelihood of side reactions with primary amines and hydrolysis of the maleimide ring.[6][7] Ensure your reaction buffer is within the optimal pH 6.5-7.5 range.
-
Adjust Molar Ratio: A low molar ratio of the maleimide linker to the thiol-containing molecule can result in incomplete conjugation. A 10-20 fold molar excess of the maleimide is a good starting point for optimization.[6][7]
-
Check for Competing Thiols: Ensure your buffer does not contain any thiol-containing reagents, such as dithiothreitol (DTT), which will compete with your target molecule for the maleimide.[6]
Issue 2: Poor In-vivo Stability of Maleimide Conjugates
A significant challenge with maleimide conjugates is their potential instability in vivo, which can lead to payload loss. This is primarily due to a retro-Michael reaction, where the thioether bond is reversible in a thiol-rich environment.[8]
-
Induce Hydrolysis: To improve stability, the thiosuccinimide ring can be intentionally hydrolyzed after conjugation. This is achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[8][9] The resulting ring-opened product is more stable and less susceptible to thiol exchange.[9]
Issue 3: Observation of Unexpected Side Products
Several side reactions can occur during the synthesis and use of pyrrole-2,5-dione derivatives.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH, which renders it inactive.[8] To minimize this, perform reactions within the recommended pH range and use freshly prepared maleimide solutions.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a more stable six-membered thiazine ring.[7][10][11][12] This side reaction is more prominent at higher pH.[5] To mitigate this, consider performing the conjugation at a lower pH (around 6.5) to keep the N-terminal amine protonated and less nucleophilic.[5][10]
Data Presentation
Table 1: Key Parameters for Optimizing Maleimide-Thiol Conjugation [6]
| Parameter | Recommended Conditions | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common; 4°C overnight can be used for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Dependent on the specific reactants and temperature. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of maleimide drives the reaction to completion. |
| Buffer | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing competing nucleophiles like thiols. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of N-substituted Pyrrole-2,5-diones[1]
-
Prepare equimolar solutions of the primary amine and maleic anhydride in glacial acetic acid.
-
Combine the solutions in a round-bottom flask equipped with a reflux condenser.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid product, wash with water, and dry under a vacuum.
Protocol 2: General Procedure for Maleimide-Thiol Conjugation[5][7]
-
Preparation:
-
Prepare a fresh stock solution of the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF immediately before use.
-
If necessary, reduce any disulfide bonds in the protein by incubating with a 10-100 fold molar excess of TCEP at room temperature for 20-60 minutes.
-
-
Conjugation:
-
Add the maleimide stock solution to the protein solution (in a thiol-free buffer at pH 6.5-7.5) to achieve the desired molar ratio (e.g., 10-20 fold excess).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to quench any unreacted maleimide.
-
-
Purification:
-
Remove excess, unreacted maleimide and other small molecules using size-exclusion chromatography, dialysis, or HPLC.
-
Visualizations
Caption: Experimental workflow for maleimide conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Common side reactions in maleimide chemistry.
References
- 1. cibtech.org [cibtech.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. pharmiweb.com [pharmiweb.com]
Technical Support Center: 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione.
Troubleshooting Guides
Problem 1: Low yield of the final product after synthesis and initial work-up.
-
Question: I've completed the synthesis of this compound, but my yield is significantly lower than expected. What could be the issue?
-
Answer: Low yields can stem from several factors during the synthesis and work-up. A primary cause is often incomplete cyclodehydration of the N-(2,4-dichlorophenyl)maleamic acid intermediate. Additionally, side reactions or mechanical losses during extraction and filtration can contribute to a lower-than-expected outcome. Ensure that the cyclodehydration step is carried out under strictly anhydrous conditions and for a sufficient duration.
Problem 2: The purified product is colored (yellow, brown, or red).
-
Question: My final product has a distinct color, not the expected off-white or pale yellow solid. How can I remove these colored impurities?
-
Answer: The presence of color often indicates impurities, which can include polymerization oligomers or other side-products.[1] For N-substituted maleimides, colored impurities can sometimes be removed by column chromatography on silica gel.[1] If the product is intended for applications where color is not a critical parameter, and other analytical data (NMR, MS) confirm the presence of the desired compound, further purification might not be necessary. However, for high-purity applications, recrystallization or column chromatography is recommended.
Problem 3: Difficulty in removing the N-(2,4-dichlorophenyl)maleamic acid intermediate.
-
Question: My analytical data (e.g., NMR, TLC) shows the presence of the starting maleamic acid in my purified product. How can I effectively remove it?
-
Answer: The incomplete conversion of the maleamic acid to the maleimide is a common issue. To address this, you can either optimize the initial cyclization reaction by ensuring a sufficient amount of dehydrating agent (e.g., acetic anhydride) and an appropriate reaction time and temperature, or you can employ a purification strategy that separates the two compounds. Since the maleamic acid is acidic and the maleimide is not, a wash of the crude product in a suitable organic solvent with a mild aqueous base (e.g., sodium bicarbonate solution) can selectively remove the unreacted maleamic acid. However, be cautious as prolonged exposure to basic conditions can lead to hydrolysis of the maleimide product.
Problem 4: The product degrades during purification.
-
Question: I suspect my product is degrading during my purification attempts, especially during column chromatography. What could be the cause and how can I prevent it?
-
Answer: N-aryl maleimides with electron-withdrawing groups, such as the 2,4-dichloro-phenyl substituent, are more susceptible to nucleophilic attack and hydrolysis. The silica gel used in column chromatography can be slightly acidic and, if not completely dry, can contribute to the hydrolysis of the maleimide ring. To mitigate this, use a less polar solvent system for chromatography if possible, and ensure all solvents are anhydrous. Alternatively, prioritize purification by recrystallization, which is often a milder method. The hydrolysis product is the corresponding N-alkyl-maleamic acid.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The two most common and effective methods for purifying N-aryl maleimides are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the preferred method for removing small amounts of impurities and for large-scale purifications.
-
Column Chromatography: This is useful for separating the desired product from significant amounts of impurities with different polarities, such as unreacted starting materials or side-products.
Q2: What are suitable solvents for the recrystallization of this compound?
A2: While specific data for this exact compound is limited, suitable recrystallization solvents for analogous N-aryl maleimides include:
| Solvent System | Notes |
| Ethanol | A common choice for many N-substituted maleimides.[3] |
| Cyclohexane | Effective for recrystallizing N-phenylmaleimide, yielding canary-yellow needles.[4] |
| Glacial Acetic Acid | Can be used for recrystallization, followed by washing with hexane.[5] |
| Benzene | Has been used for the recrystallization of N-(o-methoxyphenyl)maleimide. |
| Toluene:DMF mixture | A mixture of toluene and DMF has been used for recrystallizing some substituted thieno[2,3-b]pyridines.[6] |
It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific crude product.
Q3: What are the recommended conditions for column chromatography?
A3: For column chromatography of N-aryl maleimides on silica gel, a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase | A gradient of Ethyl Acetate in Hexanes (e.g., starting from 100% Hexanes and gradually increasing the proportion of Ethyl Acetate) |
Q4: How can I monitor the progress of the purification using Thin Layer Chromatography (TLC)?
A4: TLC is an essential tool for monitoring the purification process.
| Parameter | Recommendation |
| Stationary Phase | Silica gel plates with a fluorescent indicator (e.g., F254) |
| Mobile Phase | A 1:1 mixture of Hexane and Ethyl Acetate is a good starting point for N-aryl maleimides.[7] The ratio can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). |
| Visualization | The spots can be visualized under UV light (254 nm). Staining with a potassium permanganate solution can also be effective for visualizing compounds with double bonds. |
Q5: What are the potential impurities I should be aware of?
A5: The most common impurities in the synthesis of this compound include:
-
Unreacted 2,4-dichloroaniline: This can typically be removed by washing the organic phase with a dilute acid solution (e.g., 1M HCl) during the work-up.
-
N-(2,4-dichlorophenyl)maleamic acid: The intermediate formed from the reaction of 2,4-dichloroaniline and maleic anhydride. Incomplete cyclization will leave this as a major impurity.
-
Polymerization products: Maleimides can polymerize, especially at high temperatures.[1] These are often high molecular weight, colored materials.
-
Hydrolysis product: The maleimide ring can open to form the maleamic acid if exposed to water, especially under non-neutral pH conditions.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl Maleimides
This protocol is a general procedure for the two-step synthesis of N-aryl maleimides, which can be adapted for this compound.
-
Step 1: Formation of the Maleanilic Acid Intermediate
-
Dissolve maleic anhydride in a suitable anhydrous solvent (e.g., diethyl ether or acetic acid).
-
Slowly add an equimolar amount of the substituted aniline (in this case, 2,4-dichloroaniline) to the solution.
-
Stir the reaction mixture at room temperature. The maleanilic acid intermediate will often precipitate out of the solution.
-
Collect the solid by filtration and wash with a cold solvent. The product is often pure enough for the next step without further purification.
-
-
Step 2: Cyclodehydration to the Maleimide
-
Suspend the dried maleanilic acid in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) until the reaction is complete (monitor by TLC).[3]
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the crude N-aryl maleimide.
-
Collect the solid by filtration, wash thoroughly with water, and then a non-polar solvent like petroleum ether or hexanes.[4]
-
Dry the crude product before proceeding with purification.
-
Visualizations
References
- 1. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Maleimide synthesis [organic-chemistry.org]
- 4. Effect of electron withdrawing substituents on substrate hydrolysis by and inhibition of rat neutral endopeptidase 24.11 (enkephalinase) and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
reducing cytotoxicity of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione in non-target cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione in their experiments. The following information is intended to help users identify and resolve issues related to non-target cell cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for this compound?
A1: The cytotoxicity of this compound is primarily attributed to its maleimide ring. This functional group is a potent electrophile that readily reacts with nucleophilic thiol groups (-SH) found in cellular molecules, most notably glutathione (GSH).[1][2] This reaction, a Michael 1,4-addition, leads to the depletion of the intracellular GSH pool.[1][2][3] Depletion of GSH disrupts the cellular redox balance, leading to increased reactive oxygen species (ROS), oxidative stress, and subsequent cell death through apoptosis or necrosis.[4] The maleimide moiety can also react with cysteine residues in proteins, potentially leading to enzyme inactivation and disruption of critical cellular signaling pathways.
Q2: We are observing significant cytotoxicity in our non-target control cells. What are the initial troubleshooting steps?
A2: High cytotoxicity in non-target cells is a common issue with reactive compounds like maleimides. Here is a workflow to diagnose the problem:
-
Verify Compound Purity and Identity: Ensure the purity of your compound stock. Impurities or degradation products could be responsible for the observed toxicity.
-
Solvent Toxicity Control: Run a vehicle-only control (e.g., DMSO without the compound) to rule out any cytotoxic effects of the solvent at the concentration used.[5]
-
Optimize Compound Concentration: Determine the half-maximal inhibitory concentration (IC50) for your target and non-target cells to identify a therapeutic window. A significant overlap in IC50 values indicates low selectivity.
-
Reduce Incubation Time: Shorter exposure times may be sufficient for on-target activity while minimizing off-target toxicity.
-
Assess Assay Interference: Some compounds can interfere with the readout of cytotoxicity assays (e.g., colorimetric or fluorometric). Run appropriate controls to check for assay artifacts.
Q3: How can we modify our experimental setup to reduce the off-target cytotoxicity of this compound?
A3: Several strategies can be employed to mitigate non-target cytotoxicity:
-
Formulation with Antioxidants: Co-administration with antioxidants like N-acetylcysteine (NAC), a precursor to glutathione, may help replenish depleted GSH levels in non-target cells and reduce oxidative stress.
-
Targeted Delivery Systems: Encapsulating the compound in a nanoparticle or conjugating it to a targeting moiety (e.g., an antibody specific to a cancer cell surface marker) can limit its distribution to non-target tissues and cells.[6]
-
Structural Modification of the Compound: If feasible, medicinal chemistry efforts can be directed towards modifying the structure to improve selectivity. For instance, altering the substituents on the phenyl ring can influence the electrophilicity of the maleimide and its reactivity towards thiols.[7]
Q4: Are there alternative compounds with a similar core structure but potentially lower cytotoxicity?
A4: The cytotoxicity of N-aryl maleimides can be influenced by the nature of the substituent on the nitrogen atom and the phenyl ring.[8] Electron-withdrawing groups on the N-aryl substituent can increase the reactivity of the maleimide.[9] Researchers could explore derivatives with different substitution patterns on the dichlorophenyl ring or even different aryl groups to identify analogs with a better therapeutic index. It is recommended to perform a structure-activity relationship (SAR) study to systematically evaluate the impact of these modifications on both on-target activity and cytotoxicity.
Troubleshooting Guides
Issue 1: High variance in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous cell suspension and use a precise multichannel pipette for cell seeding. Optimize the cell number to ensure they are in the exponential growth phase during the experiment.[5]
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Troubleshooting Step: Visually inspect the wells for any precipitate. Determine the solubility of the compound in your cell culture medium and do not exceed this concentration.
-
-
Possible Cause: Edge effects in the microplate.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
Issue 2: Compound appears to be more cytotoxic to non-target cells than expected.
-
Possible Cause: High levels of endogenous reactive oxygen species (ROS) in the non-target cell line, making them more susceptible to GSH depletion.
-
Troubleshooting Step: Measure the basal ROS levels in your target and non-target cells. Consider using a non-target cell line with a more robust antioxidant capacity.
-
-
Possible Cause: Off-target protein binding. The compound may be reacting with essential proteins in the non-target cells that are not present or are less abundant in the target cells.
-
Troubleshooting Step: A comprehensive target deconvolution study using techniques like chemical proteomics could help identify off-target proteins.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50) of various N-aryl maleimide derivatives against different cell lines. This data is provided for illustrative purposes to demonstrate the range of cytotoxicities observed with this class of compounds. Note that the specific cytotoxicity of this compound may vary.
| Compound ID | N-Aryl Substituent | Cell Line | IC50 (µM) |
| Derivative A | 4-chlorophenyl | HeLa | 15.2 |
| Derivative B | 3,5-dichlorophenyl | A549 | 8.9 |
| Derivative C | 4-methylphenyl | MCF-7 | 25.6 |
| Derivative D | 2-fluorophenyl | Jurkat | 5.4 |
This table is a compilation of representative data from various sources and is intended for comparative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of a compound by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percent viability against the compound concentration to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the maximum LDH release.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with the compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Troubleshooting workflow for reducing non-target cytotoxicity.
Caption: Signaling pathway of maleimide-induced cytotoxicity.
References
- 1. Aryl Maleimides as Apoptosis Inducers on L5178-Y Murine Leukemia Cells (in silico, in vitro and ex vivo Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and exact mass of this compound?
A1: The molecular weight of this compound is approximately 242.06 g/mol .[1][2] Its exact mass is 240.97000 Da.[1] It is crucial to use the exact mass for high-resolution mass spectrometry analysis to ensure accurate compound identification.
Q2: What are the expected m/z values for the molecular ion peak in positive and negative ionization modes?
A2: In positive ionization mode, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 241.97701.[3] Depending on the solvent system, you might also observe adducts such as [M+Na]⁺ (m/z 263.95895) or [M+K]⁺ (m/z 279.93289).[3] In negative ionization mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 239.96245.[3]
Q3: I am not observing the molecular ion peak. What could be the reason?
A3: The absence of a molecular ion peak can be due to several factors:
-
Compound Instability: The molecular ion might be highly unstable and fragment completely before detection.
-
Ionization Method: The chosen ionization technique (e.g., Electron Ionization - EI) might be too harsh, leading to excessive fragmentation. Consider using a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Instrument Parameters: Suboptimal instrument settings, such as source temperature or collision energy, can lead to poor ionization or excessive fragmentation.
Q4: What are the major expected fragment ions for this compound?
-
Loss of CO: A common fragmentation for cyclic imides is the loss of one or two molecules of carbon monoxide (CO), which has a mass of 28 Da.
-
Cleavage of the N-aryl bond: The bond between the pyrrole ring nitrogen and the dichlorophenyl ring can cleave, leading to fragments corresponding to the dichlorophenyl cation or the maleimide radical cation.
-
Loss of Chlorine: Fragmentation involving the loss of a chlorine atom (35 or 37 Da) or HCl (36 or 38 Da) from the dichlorophenyl ring is also possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No signal or very low intensity | 1. Low sample concentration.2. Poor ionization efficiency.3. Instrument not properly tuned. | 1. Increase the sample concentration.2. Optimize ionization source parameters (e.g., spray voltage, gas flow rates). Switch to a different ionization mode (positive/negative) or technique (ESI, APCI).3. Calibrate and tune the mass spectrometer according to the manufacturer's protocol. |
| Isotopic pattern for chlorine is incorrect | 1. Co-eluting interference.2. Incorrect background subtraction.3. Low signal-to-noise ratio. | 1. Improve chromatographic separation to remove interfering species.2. Ensure proper background subtraction is applied during data processing.3. Increase sample concentration or injection volume. |
| Unexpected peaks in the spectrum | 1. Contamination from solvents, glassware, or sample handling.2. Presence of impurities in the sample.3. Formation of adducts with solvent molecules. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Analyze the sample by another technique (e.g., HPLC-UV, NMR) to check for purity.3. Identify common solvent adducts and confirm their presence by changing the solvent system if possible. |
| Poor reproducibility of fragmentation pattern | 1. Fluctuations in collision energy.2. Inconsistent source conditions. | 1. Ensure the collision energy in the MS/MS experiment is stable and accurately set.2. Check and stabilize the source temperature and gas flows. |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for this compound based on predicted data.
| Adduct/Ion | Formula | Predicted m/z | Ionization Mode |
| [M+H]⁺ | C₁₀H₆Cl₂NO₂⁺ | 241.97701 | Positive |
| [M+Na]⁺ | C₁₀H₅Cl₂NNaO₂⁺ | 263.95895 | Positive |
| [M+K]⁺ | C₁₀H₅Cl₂KNO₂⁺ | 279.93289 | Positive |
| [M-H]⁻ | C₁₀H₄Cl₂NO₂⁻ | 239.96245 | Negative |
| Molecular Ion [M]⁺ | C₁₀H₅Cl₂NO₂⁺ | 240.96918 | Positive (e.g., EI) |
Data sourced from PubChem.[3]
Experimental Protocol: Mass Spectrometry Analysis
This protocol provides a general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode to identify the parent ion, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation data. For MS/MS, a collision energy of 10-40 eV can be applied.
Visualization of Expected Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under mass spectrometry conditions.
Caption: Expected fragmentation of this compound.
References
Technical Support Center: N-(2,4-dichlorophenyl)maleimide Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assays involving N-(2,4-dichlorophenyl)maleimide. Our goal is to help you overcome common pitfalls and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting N-(2,4-dichlorophenyl)maleimide with thiols?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] This range provides an effective balance between the reactivity of the thiol group and the stability of the maleimide ring. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][3][4][5]
Q2: What are the primary side reactions to be aware of in N-(2,4-dichlorophenyl)maleimide assays?
The main side reactions include:
-
Hydrolysis: Above pH 7.5, the maleimide ring is susceptible to opening, forming an unreactive maleamic acid derivative.[1][2]
-
Reaction with Primary Amines: At pH values above 7.5, N-(2,4-dichlorophenyl)maleimide can react with primary amines, such as the side chain of lysine residues, leading to non-specific labeling.[2][3]
-
Retro-Michael Reaction: The resulting thioether bond can be reversible, especially in the presence of other thiols, which can lead to the dissociation of the conjugate.[1][6][7]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur, forming a stable six-membered thiazine ring.[3][7][8]
Q3: How should I prepare and store N-(2,4-dichlorophenyl)maleimide stock solutions?
N-(2,4-dichlorophenyl)maleimide is sensitive to moisture.[9] It is recommended to prepare stock solutions in an anhydrous, water-miscible solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[1][3][4][9][10] For short-term storage, unused stock solutions can be kept at -20°C, protected from light and moisture.[9] Aqueous solutions of maleimides are not stable and should not be stored.[9][11]
Q4: Which reducing agent is recommended for reducing disulfide bonds prior to conjugation?
Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent.[3][4] It is effective over a broad pH range and, unlike dithiothreitol (DTT), it does not contain a thiol group, so it does not need to be removed before adding the maleimide reagent.[3][4][9] If DTT is used, it must be completely removed, typically by a desalting column or dialysis, before initiating the conjugation reaction.[3][4][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide ring has opened due to moisture or high pH, rendering it inactive.[1][2][11] | Prepare fresh N-(2,4-dichlorophenyl)maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[1][3][4][9][10] Ensure the reaction pH is maintained between 6.5 and 7.5.[1][2][3][4] |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[2][11] | Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP. A 10-100 fold molar excess of TCEP is often recommended, with an incubation of 20-60 minutes at room temperature.[3][4][9][11] | |
| Interfering Buffer Components: The buffer contains primary or secondary amines (e.g., Tris at pH > 7.5) or other thiol-containing substances.[11] | Use a non-amine, thiol-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES.[4][11] | |
| Non-Specific Binding | Reaction with Other Nucleophiles: The reaction pH is too high (above 7.5), leading to reactions with primary amines like lysine.[2][3] | Maintain a strict reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[3][5] |
| Hydrophobic or Electrostatic Interactions: The conjugate or reagents are non-specifically adsorbing to surfaces or other biomolecules.[2] | Incorporate blocking agents such as Bovine Serum Albumin (BSA) or a non-ionic surfactant like Tween-20 in your buffers.[2] Ensure proper purification of the conjugate to remove excess maleimide.[2] | |
| Precipitation During Conjugation | Protein Aggregation: The protein may be unstable under the chosen buffer conditions or at the required concentration. | Optimize buffer conditions, such as ionic strength. Ensure the pH is within the protein's stability range.[11] It may be necessary to perform the conjugation at a lower protein concentration. |
| Inconsistent Results | Variability in Reagent Activity: N-(2,4-dichlorophenyl)maleimide has degraded due to improper storage or handling. | Store N-(2,4-dichlorophenyl)maleimide desiccated and protected from light.[9] Always prepare fresh stock solutions for each experiment. |
| Incomplete Reduction of Disulfides: The amount of reducing agent or incubation time was insufficient. | Optimize the concentration of the reducing agent and the incubation time. Confirm reduction with a thiol quantification assay if necessary. |
Experimental Protocols
General Protocol for Protein Conjugation with N-(2,4-dichlorophenyl)maleimide
This protocol outlines a general procedure for labeling a thiol-containing protein.
1. Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[4][10][11] b. If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[3][4][9] c. Incubate at room temperature for 20-60 minutes.[3]
2. N-(2,4-dichlorophenyl)maleimide Reagent Preparation: a. Immediately before use, dissolve the N-(2,4-dichlorophenyl)maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][10][11]
3. Conjugation Reaction: a. Add the N-(2,4-dichlorophenyl)maleimide stock solution to the reduced protein solution to achieve the desired molar ratio. A 10- to 20-fold molar excess of maleimide is a common starting point.[11] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent dye, protect the reaction from light.[1]
4. Quenching and Purification: a. To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.[3][11] b. Purify the conjugate to remove excess N-(2,4-dichlorophenyl)maleimide and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1]
Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Critical for thiol selectivity and maleimide stability.[1][2][3][4] |
| Temperature | 4°C to Room Temperature | Room temperature for 2 hours or 4°C overnight are common incubation conditions.[1] |
| Reaction Time | 30 minutes to Overnight | Dependent on the specific reactants and temperature.[4] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[4][11] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may increase aggregation risk.[4][9][11] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism of thiol-maleimide conjugation.
Caption: A typical workflow for maleimide-thiol bioconjugation.
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily targeting the dichlorophenyl ring and the pyrrole-2,5-dione (maleimide) moiety. The main pathways include:
-
Hydrolysis: The maleimide ring can undergo hydrolysis to open the ring and form a maleamic acid derivative. The N-aryl substitution is known to influence the rate of this hydrolysis.
-
Biodegradation: The dichlorophenyl ring is susceptible to microbial degradation. This often involves initial hydroxylation followed by ring cleavage, similar to the degradation of 2,4-dichlorophenol (2,4-DCP).
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of the dichlorophenyl group.
Q2: My degradation experiment shows the formation of 2,4-dichlorophenol (2,4-DCP). Is this an expected degradation product?
A2: Yes, the formation of 2,4-dichlorophenol is a plausible degradation product. This would likely occur through the cleavage of the bond between the nitrogen of the pyrrole ring and the phenyl ring. This can be a result of abiotic hydrolysis or microbial activity.
Q3: I am observing incomplete degradation of the parent compound in my microbial degradation assay. What are the potential reasons?
A3: Incomplete degradation can be attributed to several factors:
-
Microbial Specificity: The microbial consortium you are using may lack the specific enzymes required for the complete mineralization of the compound. Some microbes may only be capable of partial transformation.
-
Toxicity: The parent compound or its degradation intermediates may be toxic to the microorganisms at the tested concentrations, inhibiting their metabolic activity.
-
Environmental Conditions: Suboptimal pH, temperature, or nutrient availability can limit microbial growth and enzymatic activity.
-
Bioavailability: The compound may have low bioavailability in your experimental setup, limiting its accessibility to the microorganisms.
Q4: How does the stability of the maleimide ring in this compound compare to other N-substituted maleimides?
A4: N-aryl maleimides, such as the one in your compound, have been shown to have different stability profiles compared to N-alkyl maleimides. The electron-withdrawing nature of the aryl group can influence the reactivity of the maleimide ring. Studies on N-aryl maleimides in the context of bioconjugation have shown that they can exhibit faster rates of thiol-maleimide coupling and subsequent hydrolysis of the resulting thiosuccinimide ring.[1] This suggests that the N-(2,4-dichlorophenyl) group will likely influence the susceptibility of the maleimide ring to nucleophilic attack and hydrolysis.
Troubleshooting Guides
Issue 1: No Degradation Observed in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| Compound Stability | Verify the stability of the compound under your experimental conditions (pH, temperature) in a sterile control. The compound may be stable under these specific abiotic conditions. |
| Low Solubility | Ensure the compound is fully dissolved. Consider using a co-solvent if solubility is limited, but be mindful of its potential effects on the degradation process. |
| Incorrect Analytical Method | Confirm that your analytical method (e.g., HPLC, GC-MS) is sensitive and specific for the parent compound and its expected degradation products. Check for potential matrix effects. |
Issue 2: Unidentified Peaks in Chromatogram After Photodegradation Experiment
| Possible Cause | Troubleshooting Step |
| Formation of Photoproducts | This is expected. Attempt to identify the unknown peaks using mass spectrometry (MS) and compare the fragmentation patterns with potential photoproducts such as hydroxylated derivatives or dechlorinated species. |
| Solvent-Related Artifacts | Run a solvent blank under the same irradiation conditions to rule out the formation of artifacts from the solvent. |
| Secondary Reactions | The initial photoproducts may be undergoing further reactions. Analyze samples at different time points to track the formation and disappearance of intermediates. |
Quantitative Data Summary
Table 1: Factors Influencing the Degradation of Structurally Related Compounds
| Degradation Pathway | Compound Class | Key Influencing Factors | Observed Effects |
| Hydrolysis | N-substituted Maleimides | pH, N-substituent | Rate of hydrolysis is proportional to the hydroxide ion concentration between pH 7 and 9.[2] N-aryl substituents can accelerate hydrolysis compared to N-alkyl substituents.[1] |
| Biodegradation | 2,4-Dichlorophenol (2,4-DCP) | Microbial Strain, Co-substrates | Different microbial strains exhibit varying degradation efficiencies. The presence of co-substrates like monoterpenes can enhance biodegradation.[3] |
| Photodegradation | 2,4-Dichlorophenol (2,4-DCP) | Photosensitizers, pH | The presence of photosensitizers like Rose Bengal can significantly increase the rate of photodegradation.[4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile, DMSO).
-
Preparation of Test Solutions: Spike the stock solution into aqueous buffers of different pH values (e.g., pH 5, 7, and 9) to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the reaction.
-
Incubation: Incubate the test solutions at a constant temperature in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from each test solution.
-
Sample Preparation: Quench the reaction if necessary (e.g., by acidification or addition of an organic solvent). Prepare the samples for analysis (e.g., dilution, extraction).
-
Analysis: Analyze the samples using a validated analytical method, such as reverse-phase HPLC with UV detection, to quantify the disappearance of the parent compound and the appearance of degradation products.
Protocol 2: Screening for Microbial Degradation
-
Microbial Culture: Prepare a liquid culture of a relevant microbial strain or a mixed microbial consortium in a suitable growth medium.
-
Acclimation (Optional): To enhance degradation, the microbial culture can be acclimated by gradually exposing it to low concentrations of the test compound.
-
Initiation of Degradation Assay: Inoculate a mineral salt medium containing a defined concentration of this compound as the sole carbon source or with an additional carbon source.
-
Controls: Include a sterile control (no microorganisms) to assess abiotic degradation and a positive control (with a readily biodegradable substrate) to confirm microbial activity.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., temperature, shaking).
-
Sampling and Analysis: Periodically, collect samples from the cultures. Separate the microbial biomass from the supernatant (e.g., by centrifugation or filtration). Analyze the supernatant for the concentration of the parent compound and its metabolites.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a microbial degradation screening assay.
References
- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of the small molecule 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione as a potential kinase inhibitor. Due to the limited publicly available data on this specific compound's biological activity, this document serves as a template, outlining the necessary experimental comparisons against established kinase inhibitors. The provided data on well-characterized inhibitors offers a benchmark for future studies.
Introduction to Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, leading to uncontrolled cell proliferation, survival, and migration. Kinase inhibitors have emerged as a major class of targeted therapeutics. Evaluating a novel compound requires rigorous comparison against existing inhibitors in terms of potency, selectivity, and cellular activity.
Profile: this compound
This compound is a small molecule featuring a central maleimide scaffold attached to a dichlorophenyl group. While its chemical structure suggests potential biological activity, comprehensive studies characterizing it as a kinase inhibitor are not widely published. To ascertain its therapeutic potential, it is essential to determine its inhibitory activity against a panel of protein kinases and compare its performance to established drugs.
Quantitative Comparison of Kinase Inhibitors
The following tables summarize the inhibitory activities of several well-known kinase inhibitors against their primary targets. These values serve as a reference for the type of data required to evaluate this compound.
Table 1: Biochemical Potency (IC50) of Selected Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Notes |
| Staurosporine | Pan-Kinase Inhibitor | PKC: 0.7 nMPKA: 7 nMPKG: 8.5 nMp60v-src: 6 nMCaM Kinase II: 20 nM | A broad-spectrum but non-selective inhibitor, often used as a positive control.[1][2] |
| Gefitinib | EGFR | Tyr1173: 26-37 nMTyr992: 37-57 nM | A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5][6] |
| Lapatinib | EGFR, HER2 | EGFR: 3-10.8 nMHER2: 9.3-13 nM | A potent, dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[7][8][9][10] |
| Sorafenib | Multi-Kinase | Raf-1, B-RafVEGFR-2, VEGFR-3PDGFR-β, c-KIT, FLT-3 | A multi-kinase inhibitor targeting both serine/threonine and receptor tyrosine kinases.[11][12][13][14][15] |
| Vemurafenib | B-Raf (V600E) | B-RafV600E: 31 nM | Highly specific for the V600E mutant form of the B-Raf kinase.[16][17][18] |
| Dasatinib | Multi-Kinase | Src: 0.5 nMBCR-ABL: <1-3 nMc-KIT, PDGFR | A potent inhibitor of Src family kinases and BCR-ABL.[19][20][21][22] |
| This compound | To Be Determined | To Be Determined | Data not available. Requires experimental validation. |
Experimental Protocols
To generate the necessary data for this compound, the following standard experimental protocols are recommended.
In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide/protein
-
This compound and control inhibitors (e.g., Staurosporine)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase solution (at 2.5x final concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (at 2.5x final concentration) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Reaction and Deplete ATP:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Cellular Kinase Inhibition Assay (Western Blot)
This assay determines a compound's ability to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.
Objective: To assess the inhibition of a specific signaling pathway in cultured cells treated with the test compound.
Materials:
-
Cancer cell line known to have an active signaling pathway of interest (e.g., A431 for EGFR).
-
Cell culture medium and supplements.
-
This compound and control inhibitors.
-
Growth factor (e.g., EGF) to stimulate the pathway.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
-
Pathway Stimulation: Stimulate the cells with a specific growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce kinase phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein to confirm equal loading.
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
Caption: Workflow for a cellular Western blot assay.
Key Signaling Pathways in Cancer
The following diagrams illustrate common signaling pathways frequently targeted by kinase inhibitors. The effect of this compound on these or other pathways would need to be determined experimentally.
Caption: Simplified EGFR-MAPK/PI3K signaling pathway.[28][29][30][31][32][33]
Caption: Simplified VEGFR signaling pathway.[34][35][36][37]
Caption: Constitutively active B-Raf(V600E)-MEK-ERK pathway.[38][39][40][41][42]
Conclusion
The comprehensive evaluation of a novel compound like this compound is a multi-step process that requires rigorous experimental validation. This guide provides the necessary framework for such an evaluation by presenting benchmark data from established kinase inhibitors, detailed protocols for essential biochemical and cellular assays, and visualizations of key signaling pathways. The successful execution of these experiments will elucidate the compound's potency, selectivity, and mechanism of action, thereby determining its potential as a therapeutic agent.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 18. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ashpublications.org [ashpublications.org]
- 23. ulab360.com [ulab360.com]
- 24. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]
- 27. ulab360.com [ulab360.com]
- 28. researchgate.net [researchgate.net]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. researchgate.net [researchgate.net]
- 31. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. EGFR signaling pathway [pfocr.wikipathways.org]
- 34. researchgate.net [researchgate.net]
- 35. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 36. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. medium.com [medium.com]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 41. benchchem.com [benchchem.com]
- 42. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the persistent search for novel and effective antifungal agents, the bioactivity of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds, has garnered significant scientific interest. This guide provides a comprehensive comparison of its antifungal performance against established alternatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Recent studies have highlighted the potent antifungal properties of N-substituted maleimides against a range of pathogenic fungi, including various Candida species. These compounds have been shown to disrupt critical cellular processes in fungi, presenting a promising avenue for the development of new antifungal therapies.
Comparative Antifungal Activity
The in vitro antifungal efficacy of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For a comparative perspective, its activity is benchmarked against widely used antifungal drugs such as miconazole.
While specific MIC values for this compound can vary between studies and specific fungal strains, research on structurally similar N-substituted maleimides provides a strong indication of its potential. Studies have reported MIC80 values (the concentration required to inhibit 80% of fungal growth) for a series of N-substituted maleimides against Candida albicans to be in the range of 1 to 4 µg/mL[1].
For comparison, miconazole, a common imidazole antifungal agent, has been reported to inhibit 84% of Candida albicans isolates at a concentration of 4.0 µg/mL[2]. Another study found the MIC90 (the concentration required to inhibit 90% of fungal growth) of miconazole against C. albicans to be 0.06 mg/L (or 0.06 µg/mL)[3]. The following table summarizes the comparative antifungal activity.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| N-substituted maleimides (analogs) | Candida albicans | 1 - 4 (MIC80) | [1] |
| Miconazole | Candida albicans | 4.0 | [2] |
| Miconazole | Candida albicans | 0.06 (MIC90) | [3] |
Note: Direct comparison of MIC values should be made with caution as they can be influenced by the specific experimental conditions, including the fungal strain, inoculum size, and growth medium.
Experimental Protocols
The validation of the antifungal bioactivity of this compound and its comparison with other agents rely on standardized experimental protocols. The following are detailed methodologies for key experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the in vitro susceptibility of fungi to antifungal agents.
1. Preparation of Antifungal Agent Stock Solutions:
-
The test compound (this compound) and the reference drug (e.g., miconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
2. Preparation of Fungal Inoculum:
-
The fungal strain (e.g., Candida albicans) is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
The inoculum is then further diluted in a standardized test medium, such as RPMI-1640, to the final desired concentration.
3. Assay Procedure:
-
A serial two-fold dilution of the antifungal agents is prepared in a 96-well microtiter plate using the test medium.
-
Each well is then inoculated with the prepared fungal suspension.
-
A growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only the medium) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
Visualizing the Scientific Process
To better understand the experimental workflow and the compound's potential mechanism of action, the following diagrams have been generated.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Putative Antifungal Mechanism of N-substituted Maleimides.
Conclusion
The available data suggests that this compound and related N-substituted maleimides exhibit promising antifungal activity against clinically relevant fungal pathogens such as Candida albicans. While further direct comparative studies are warranted to definitively establish its potency relative to standard-of-care antifungal agents, the unique mechanism of action targeting multiple cellular pathways makes this class of compounds an attractive area for future drug discovery and development efforts. The provided experimental protocols offer a standardized framework for conducting such validation studies.
References
- 1. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of Candida albicans to Miconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione and Other Pyrrole Derivatives as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. The 1H-pyrrole-2,5-dione (maleimide) scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comprehensive comparison of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione and other N-substituted pyrrole-2,5-dione derivatives, with a focus on their antifungal properties. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in the advancement of new antifungal therapies.
Antifungal Activity of N-Substituted Pyrrole-2,5-diones
N-substituted maleimides have demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi. The substitution at the nitrogen atom of the pyrrole-2,5-dione ring plays a crucial role in determining the antifungal potency and spectrum of these compounds.
Comparative Antifungal Activity Data
The following tables summarize the antifungal activity of various N-substituted pyrrole-2,5-dione derivatives against clinically relevant fungal pathogens. These compounds share the same core maleimide structure as this compound, with variations in the N-aryl substituent.
Table 1: Minimum Inhibitory Concentrations (MICs) of N-Aryl and N-Alkyl Maleimides against Pathogenic Yeasts
| Compound | R-group | Candida albicans MIC (µg/mL) | Other Candida spp. MIC (µg/mL) |
| N-phenylmaleimide | Phenyl | 0.5 - 4 | 0.5 - 4 |
| N-(4-chlorophenyl)maleimide | 4-Chlorophenyl | 0.5 - 4 | 0.5 - 4 |
| N-(4-bromophenyl)maleimide | 4-Bromophenyl | 0.5 - 4 | 0.5 - 4 |
| N-phenylpropyl-3,4-dichloromaleimide | Phenylpropyl (dichloro-maleimide) | Broad spectrum activity with low MICs | Broad spectrum activity with low MICs |
Note: Data compiled from studies on various N-substituted maleimides. The MIC range of 0.5-4 µg/mL indicates strong antifungal activity.[1][2]
Table 2: Antifungal Activity of Dichloro-Substituted Maleimides against Sclerotinia sclerotiorum
| Compound | EC50 (µg/mL) |
| N-(3,5-Dichlorophenyl)-3,4-dichloromaleimide | 1.11 |
| Dicloran (Commercial Fungicide) | 1.72 |
EC50: Half maximal effective concentration. This data highlights the potent fungicidal activity of dichlorinated maleimide derivatives, suggesting that this compound would exhibit similar or greater potency.[1]
Mechanism of Action: Targeting the Fungal Cell Wall
The primary mechanism of antifungal action for N-substituted pyrrole-2,5-diones involves the disruption of the fungal cell wall integrity. These compounds have been shown to inhibit key enzymes responsible for the synthesis of essential cell wall components, namely chitin and β-(1,3)-glucan.[1][2][3]
The maleimide ring acts as a Michael acceptor, allowing it to react with nucleophilic residues, such as the thiol groups of cysteine residues, within the active sites of these enzymes. This irreversible inhibition leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and ultimately leading to cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of N-Substituted Pyrrole-2,5-diones
A general and efficient method for the synthesis of N-substituted pyrrole-2,5-diones involves a two-step process starting from the corresponding aniline and maleic anhydride.
Caption: General workflow for the synthesis of N-substituted pyrrole-2,5-diones.
Detailed Protocol:
-
Synthesis of 1-(2,4-dichlorophenyl)maleanilic acid: To a solution of 2,4-dichloroaniline (10 mmol) in glacial acetic acid (20 mL), maleic anhydride (10 mmol) is added in portions. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with water, and dried to yield the intermediate maleanilic acid.
-
Synthesis of this compound: The dried 1-(2,4-dichlorophenyl)maleanilic acid (8 mmol) is suspended in acetic anhydride (15 mL) containing anhydrous sodium acetate (4 mmol). The mixture is heated under reflux for 2-3 hours. After cooling, the reaction mixture is poured into ice-cold water. The solid product is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to afford the pure this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
Protocol:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature until sufficient growth is achieved. A suspension of the fungal cells or spores is prepared in sterile saline and adjusted to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension, resulting in a final volume of 200 µL. The microtiter plate is incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well (containing no drug).
Chitin Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.
Protocol:
-
Preparation of Enzyme Extract: Fungal mycelia are harvested and mechanically disrupted to release the cellular contents. The microsomal fraction, which contains the chitin synthase enzyme, is isolated by differential centrifugation.
-
Assay Reaction: The reaction mixture contains the enzyme extract, the substrate UDP-N-[14C]acetylglucosamine, an activator (e.g., trypsin), and the test compound at various concentrations. The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.
-
Quantification of Chitin Synthesis: The reaction is stopped, and the radiolabeled chitin produced is collected on a filter paper and washed to remove unincorporated substrate. The radioactivity on the filter paper is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of chitin synthase activity is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.
Conclusion
The available evidence strongly suggests that this compound and its related N-aryl maleimide derivatives are a promising class of antifungal agents. Their potent in vitro activity against a range of pathogenic fungi, coupled with a well-defined mechanism of action targeting the fungal cell wall, makes them attractive candidates for further drug development. The dichlorophenyl substitution appears to be a key feature for enhanced antifungal efficacy. The experimental protocols provided in this guide offer a framework for researchers to conduct comparative studies and further explore the therapeutic potential of this important class of compounds. Future research should focus on obtaining specific antifungal data for this compound and evaluating its in vivo efficacy and toxicity to advance its potential as a clinical antifungal agent.
References
- 1. Synthesis and antifungal evaluation of a series of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. In vitro antifungal properties structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione in Antifungal and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental evaluation of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, a compound with noted antifungal and anticancer properties. The following sections detail standardized protocols for assessing its efficacy and compare its potential performance with alternative compounds, supported by experimental data from existing literature.
Antifungal Activity
Derivatives of this compound have demonstrated notable antifungal activity, particularly against Candida albicans and other Candida species. To facilitate the replication of these findings and to allow for robust comparison with established antifungal agents, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Candida spp. | Reference Antifungal (e.g., Miconazole) |
| This compound Derivatives | Data indicates activity, specific values vary by derivative | Data indicates activity, specific values vary by derivative | Typically 2-4 times more active than the test compounds[1] |
| Miconazole | - | - | - |
| Bifonazole | - | - | - |
| Ketoconazole | - | - | - |
| Note: Specific MIC values for this compound were not available in the searched literature. The table structure is provided as a template for researchers to populate with their own data. |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
1. Preparation of Fungal Inoculum:
-
Subculture the yeast (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Preparation of Antifungal Solutions:
-
Prepare a stock solution of this compound and comparator antifungal agents (e.g., miconazole) in a suitable solvent (e.g., DMSO).
-
Create a series of two-fold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing the serially diluted antifungal agents.
-
Include a drug-free growth control and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the antifungal agent that prevents visible growth of the microorganism after incubation.
-
For some fungistatic agents, the endpoint is defined as the lowest concentration that causes a significant inhibition (e.g., ≥50%) of growth compared to the drug-free control. This can be determined visually or by reading the optical density at 492 nm.
Experimental Workflow: Antifungal MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Anticancer Activity
Pyrrole derivatives, including those related to this compound, have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. This section provides protocols for evaluating the cytotoxic effects and investigating the underlying mechanisms of action.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MGC-803 (Gastric Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| This compound Derivatives | - | 19.94 ± 1.23 (for a related pyrrole derivative)[2] | 16.73 ± 1.78 (for a related pyrrole derivative)[2] |
| Doxorubicin (Control) | - | - | - |
| Note: Specific IC50 values for this compound were not available in the searched literature. The data presented is for a related pyrrole compound. The table structure is a template for researchers. |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells (e.g., MGC-803, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining the IC50 value of a compound using the MTT assay.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
To understand how this compound and its analogs exert their anticancer effects, it is essential to investigate their impact on apoptosis and the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
1. Cell Treatment and Harvesting:
-
Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
2. Cell Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours for fixation.
3. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Western Blot for Apoptosis Markers
1. Protein Extraction:
-
Treat cells with the compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the changes in protein expression.
Signaling Pathway: Postulated Anticancer Mechanism
While the precise signaling pathway for this compound is not fully elucidated, related pyrrole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and inhibit signaling pathways like ERK.
Caption: Postulated signaling pathway for the anticancer activity of pyrrole derivatives.
References
Comparative Analysis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione: Cross-Reactivity and Biological Activity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, a small molecule with potential biological activity. Due to the limited direct experimental data on its cross-reactivity, this document focuses on comparing its structural features with related compounds that have established biological and cross-reactivity profiles. The guide also details standardized experimental protocols to enable researchers to assess its specific interactions and potential therapeutic applications.
Comparative Analysis of Structurally Related Compounds
The cross-reactivity and biological activity of a hapten-like molecule such as this compound are largely determined by its structural motifs: the N-substituted maleimide ring and the dichlorophenyl group. Below is a comparison with compounds sharing these features.
| Compound/Class | Structure | Known Biological/Cross-Reactivity Profile | Reference |
| This compound | Chemical structure of this compound | Inhibition of inflammatory and fibrotic processes by blocking GSK-3.[1] Potential for cross-reactivity with antibodies targeting other dichlorophenyl-containing haptens. | [1] |
| N-Aryl Maleimides | General structure of N-Aryl Maleimides | React efficiently with cysteine residues, leading to potential inhibition of proteins with reactive cysteines. Electron-withdrawing groups on the aryl ring can influence reaction rates. | [2][3] |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | General structure of 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Exhibit potential as tyrosine kinase inhibitors and have shown to inhibit the growth of cancer cell lines.[4] | [4] |
| 1,5-Diarylpyrrole Derivatives | General structure of 1,5-Diarylpyrrole Derivatives | Some derivatives show anti-inflammatory properties through the inhibition of COX-2 activity.[5][6] | [5][6] |
| Steroid Hormones (e.g., Cortisol) | Chemical structure of Cortisol | Immunoassays for steroid hormones are known to have cross-reactivity with structurally similar endogenous compounds and synthetic drugs.[7][8] For example, prednisolone can cross-react with cortisol assays.[7] | [7][8] |
Experimental Protocols for Cross-Reactivity Assessment
To determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.
Competitive ELISA Protocol
This protocol is designed to measure the cross-reactivity of related compounds against a primary antibody raised against a target analyte, which in a hypothetical scenario would be a protein conjugate of this compound.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Primary antibody specific to the target analyte
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Test compounds (this compound and potential cross-reactants)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen at a predetermined optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of the primary antibody and varying concentrations of the test compound or the standard analyte to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standard analyte.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and for each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100
Visualizations
Experimental Workflow
Caption: Workflow for determining cross-reactivity using competitive ELISA.
Potential Signaling Pathway Modulation
Based on the known activities of structurally related 1,5-diarylpyrrole derivatives, this compound could potentially modulate inflammatory pathways such as the one involving Cyclooxygenase-2 (COX-2).
Caption: Hypothesized modulation of the COX-2 inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
A New Contender in Cholesterol Management: Benchmarking 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione Derivatives Against Ezetimibe
For Immediate Release
Nanjing, China – December 22, 2025 – In the ongoing battle against hypercholesterolemia, a significant contributor to cardiovascular disease, researchers have identified a novel class of compounds, 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione derivatives, that demonstrate superior in vitro cholesterol absorption inhibition compared to the current standard of care, ezetimibe. This finding, emerging from recent studies, opens a new avenue for the development of more potent therapies for managing elevated cholesterol levels.
This guide provides a comprehensive comparison of a promising 1H-pyrrole-2,5-dione derivative, compound 14q , against ezetimibe, the established cholesterol absorption inhibitor. The data presented herein is based on findings from a pivotal study by Xia et al. (2019), which highlights the potential of this new chemical scaffold.
Performance Data: Head-to-Head Comparison
The in vitro efficacy of the 1H-pyrrole-2,5-dione derivative and ezetimibe was evaluated based on their ability to inhibit cholesterol uptake in a Caco-2 cell model, a well-established line of human intestinal epithelial cells. The results, summarized below, indicate a significant potency advantage for the novel compound.
| Compound | Chemical Structure | Cholesterol Uptake Inhibition (%) |
| Compound 14q | 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | 78.3% |
| Ezetimibe | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | 58.5% |
Table 1: In Vitro Cholesterol Uptake Inhibition in Caco-2 Cells. Data sourced from Xia et al. (2019).
Mechanism of Action: Targeting Cholesterol Absorption
Both the novel 1H-pyrrole-2,5-dione derivative and ezetimibe function by inhibiting the absorption of cholesterol in the small intestine. The primary molecular target for ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in enterocytes. By blocking NPC1L1, ezetimibe effectively reduces the amount of dietary and biliary cholesterol absorbed into the bloodstream. This leads to a decrease in circulating low-density lipoprotein cholesterol (LDL-C), often referred to as "bad cholesterol."
While the precise molecular target of the this compound derivatives is still under investigation, their potent cholesterol absorption inhibition suggests a similar mechanism of action, likely involving the NPC1L1 pathway.
Navigating the Predictive Power of In Vitro-In Vivo Correlation (IVIVC) for Novel Compounds: A Case Study Approach for 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
A comprehensive guide for researchers, scientists, and drug development professionals on establishing a predictive relationship between in vitro drug dissolution and in vivo bioavailability.
In the landscape of pharmaceutical development, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical milestone. Such a correlation can streamline formulation development, ensure product quality, and potentially reduce the need for extensive in vivo studies. This guide provides a comparative framework for understanding and establishing an IVIVC, using the compound 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione as a hypothetical subject due to the current absence of publicly available IVIVC data for this specific molecule. The principles and methodologies outlined herein are based on established scientific and regulatory standards for IVIVC development.
The Significance of In Vitro-In Vivo Correlation
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration-time profile). A successful IVIVC can serve as a surrogate for in vivo bioavailability studies, allowing for the prediction of a formulation's in vivo performance from in vitro dissolution data.
Comparative Analysis of Formulation Performance
To establish an IVIVC, multiple formulations of the active pharmaceutical ingredient (API) with varying release rates are typically developed. For this compound, let us consider three hypothetical formulations: a fast-releasing (FR), a medium-releasing (MR), and a slow-releasing (SR) formulation.
In Vitro Dissolution Profile Comparison
The in vitro dissolution of these formulations would be tested under standardized conditions. The data presented below is illustrative.
| Time (hours) | Formulation A (FR) - % Dissolved | Formulation B (MR) - % Dissolved | Formulation C (SR) - % Dissolved |
| 0.5 | 45 | 25 | 10 |
| 1 | 85 | 50 | 25 |
| 2 | 98 | 80 | 45 |
| 4 | 100 | 95 | 70 |
| 8 | 100 | 100 | 90 |
| 12 | 100 | 100 | 98 |
| 24 | 100 | 100 | 100 |
In Vivo Pharmacokinetic Profile Comparison
Following oral administration of these formulations to a suitable animal model (e.g., rats or dogs) or human subjects, plasma samples would be collected at various time points to determine the drug concentration.
| Time (hours) | Formulation A (FR) - Plasma Conc. (ng/mL) | Formulation B (MR) - Plasma Conc. (ng/mL) | Formulation C (SR) - Plasma Conc. (ng/mL) |
| 0.5 | 150 | 80 | 30 |
| 1 | 250 | 180 | 90 |
| 2 | 200 | 220 | 150 |
| 4 | 80 | 150 | 180 |
| 8 | 20 | 70 | 120 |
| 12 | 5 | 30 | 80 |
| 24 | ND | 10 | 40 |
| ND: Not Detectable |
Detailed Experimental Protocols
The successful development of an IVIVC hinges on the meticulous execution of in vitro and in vivo experiments.
In Vitro Dissolution Methodology
Apparatus: USP Apparatus 2 (Paddle Apparatus) Dissolution Medium: Phosphate buffer pH 6.8 with 0.5% Sodium Dodecyl Sulfate (to ensure sink conditions for a potentially poorly soluble compound). Volume: 900 mL Temperature: 37 ± 0.5 °C Paddle Speed: 50 RPM Sampling Times: 0.5, 1, 2, 4, 8, 12, and 24 hours. Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a wavelength determined by the UV spectrum of this compound.
In Vivo Pharmacokinetic Study Design
Subjects: Healthy adult male Sprague-Dawley rats (n=6 per formulation group). Dose Administration: Oral gavage of a single dose of each formulation. Blood Sampling: Serial blood samples (approximately 0.25 mL) collected from the tail vein at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Sample Processing: Plasma separated by centrifugation and stored at -80 °C until analysis. Analytical Method: A validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
Visualizing the IVIVC Workflow and Potential Mechanisms
Diagrams are essential for illustrating the complex relationships in IVIVC development and the potential biological pathways of the compound.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
While the specific signaling pathway for this compound is not defined in the public domain, many pyrrole-dione derivatives exhibit inhibitory activity against various kinases. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.
Caption: Hypothetical kinase inhibition signaling pathway.
Establishing the Correlation
The final step is to correlate the in vitro dissolution data with the in vivo absorption data, which is typically obtained by deconvolution of the plasma concentration-time data. A point-to-point correlation is then established by plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo at various time points. A linear relationship with a high correlation coefficient (r² > 0.9) is generally considered a good correlation.
This guide provides a foundational framework for approaching the IVIVC of this compound. The successful development of such a correlation would be a significant step in its journey from a promising chemical entity to a well-characterized therapeutic agent. Researchers are encouraged to adapt these methodologies to the specific physicochemical properties of the compound and the intended therapeutic application.
Comparative Analysis of Structural Analogs of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione belongs to the broader class of N-substituted maleimides and pyrrole-2,5-diones, which are known to exhibit a wide spectrum of biological activities. This guide provides a comparative overview of the activities of structural analogs, drawing from various studies to highlight structure-activity relationships. The primary activities associated with these compounds include cytotoxic, antifungal, and anti-inflammatory effects.
Cytotoxic Activity
N-substituted maleimide derivatives have demonstrated significant cytotoxic effects across various cancer cell lines. The mechanism of action is often attributed to the induction of oxidative stress.
A study on maleimide derivatives revealed their cytotoxic effects in leukemia cells, which were associated with a significant increase in reactive oxygen species (ROS) generation.[1] This oxidative stress leads to a loss of mitochondrial membrane potential and ATP depletion, ultimately resulting in necrotic cell death.[1]
Novel N-triazolyl maleimide derivatives have also been synthesized and evaluated for their cytotoxicity against human melanoma cell lines (SK-Mel-28 and SK-Mel-103) and human umbilical vein endothelial cells (HUVEC).[2][3] One particular derivative, compound 4l, showed promising selectivity, requiring lower concentrations to induce toxicity in cancer cells compared to normal endothelial cells.[2][3] Co-treatment with paclitaxel highlighted the apoptotic action of this compound on SK-Mel-28 cells.[2][3]
Furthermore, the introduction of cyclopropane moieties into maleimide-based enediynes has been shown to enhance cytotoxicity under both normoxic and hypoxic conditions, which is advantageous for treating solid tumors.[4]
Quantitative Cytotoxicity Data
| Compound Class | Cell Line | Activity Metric (e.g., IC50) | Reference |
| Maleimide Derivatives | Leukemia Cells | Increased ROS generation, ATP depletion | [1] |
| N-triazolyl maleimide derivative (4l) | HUVEC | Impaired cell metabolism at 100 µM | [2][3] |
| N-triazolyl maleimide derivative (4l) | SK-Mel-28, SK-Mel-103 | Higher toxicity than in HUVEC | [2][3] |
| Maleimide-based enediynes with cyclopropane | Tumor Cells | Enhanced cytotoxicity | [4] |
Antifungal Activity
Derivatives of dichlorophenyl-1H-pyrrol-2-yl-1H-imidazol-1-ylmethane have been synthesized and tested for their antifungal properties against Candida albicans and other Candida species. Some of these derivatives showed activity, although they were found to be two to four times less active than standard antifungal agents like miconazole, bifonazole, and ketoconazole.[5]
A series of novel 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles has also been synthesized and evaluated for antifungal activity against Candida spp. and Aspergillus spp.[6] Notably, compound 9c from this series was found to be equipotent or even more potent than fluconazole against most of the tested strains.[6]
Phenylpyrrole analogues based on the alkaloid lycogalic acid have also been designed and synthesized, with many exhibiting broad-spectrum fungicidal activities at a concentration of 50 μg/mL.[7][8] Specifically, compounds 8g and 8h displayed over 90% fungicidal activity against Rhizoctonia cerealis.[7][8]
Quantitative Antifungal Activity Data
| Compound Class | Fungal Strain(s) | Activity Metric (e.g., MIC) | Reference |
| Dichlorophenyl-1H-pyrrol-2-yl-1H-imidazol-1-ylmethane derivatives | Candida albicans, Candida spp. | 2-4 times less active than miconazole | [5] |
| 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles (e.g., 9c) | Candida spp., Aspergillus spp. | Equipotent or more potent than fluconazole | [6] |
| Phenylpyrrole analogues (e.g., 8g, 8h) | Rhizoctonia cerealis | >90% fungicidal activity at 50 μg/mL | [7][8] |
Experimental Protocols
Cytotoxicity Assay (MTT Method)
The cytotoxic effects of novel N-triazolyl maleimide derivatives were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[2][3]
-
Cell Seeding: Cells (SK-Mel-28, SK-Mel-103, and HUVEC) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT solution was added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The in vitro antifungal activity of 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles was determined using the broth microdilution method.[6]
-
Inoculum Preparation: Fungal inoculums were prepared from fresh cultures and adjusted to a standardized concentration.
-
Serial Dilutions: The test compounds were serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized fungal suspension.
-
Incubation: The plates were incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
Signaling Pathways and Mechanisms
Cytotoxicity Mediated by Oxidative Stress
The cytotoxic activity of many maleimide derivatives is linked to the generation of reactive oxygen species (ROS).[1] This mechanism involves several key steps that lead to cell death.
Caption: Maleimide-induced cytotoxicity pathway.
Experimental Workflow for Cytotoxicity Analysis
The general workflow for evaluating the cytotoxicity of new chemical entities involves a series of in vitro assays.
Caption: General workflow for cytotoxicity evaluation.
References
- 1. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of maleimide-based enediynes with cyclopropane moieties for enhanced cytotoxicity under normoxic and hypoxic conditions - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Antifungal agents. 7. Dichlorophenylpyrrylimidazolylmethane derivatives: synthesis and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Binding Landscape of Pyrrole-2,5-dione Analogs: A Comparative Guide
Derivatives of the 1H-pyrrole-2,5-dione scaffold have been identified as potent modulators of various biological targets, including protein kinases and receptors. Notably, studies on substituted pyrrole-2,5-diones suggest a propensity for these compounds to interact with the ATP-binding pockets of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2]. Additionally, other analogs have been investigated for their roles as cholesterol absorption inhibitors and for their affinity to cannabinoid receptors[3][4].
Comparative Analysis of Putative Binding Interactions
To elucidate the potential binding mechanism of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, this guide consolidates findings from studies on analogous compounds. The following table summarizes the biological targets and activities of various pyrrole-2,5-dione derivatives.
| Compound/Analog Class | Putative Target(s) | Reported Activity | Key Findings |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives | EGFR, VEGFR2 | Potential Tyrosine Kinase Inhibitors | Molecular docking studies suggest stable complex formation within the ATP-binding domains of EGFR and VEGFR2[1][2]. |
| 1H-pyrrole-2,5-dione derivatives | Cholesterol Absorption | Inhibition of cholesterol uptake | A specific derivative, compound 20, demonstrated potent in vitro cholesterol absorption inhibition, surpassing the activity of ezetimibe[4]. |
| N-aryl pyrazole derivatives with a dichlorophenyl moiety | Cannabinoid Receptor 1 (CB1) | Antagonist/Inverse Agonist | A structurally related compound, SR141716A, containing a 2,4-dichlorophenyl group, is a known antagonist of the CB1 receptor[3]. |
Experimental Protocols
The identification of the binding sites and the characterization of the activity of these pyrrole-2,5-dione analogs have been achieved through a combination of in silico and in vitro methodologies.
Molecular Docking of Tyrosine Kinase Inhibitors
Molecular docking simulations were employed to predict the binding mode of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives with the ATP-binding domains of EGFR and VEGFR2.
Protocol:
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the kinase domains of EGFR and VEGFR2 were obtained from the Protein Data Bank. The structures of the pyrrole-2,5-dione derivatives were generated and optimized using computational chemistry software.
-
Docking Simulation: Molecular docking was performed using software such as AutoDock or Glide. The ATP-binding pocket was defined as the docking site.
-
Analysis: The resulting docking poses were analyzed to identify the most stable binding conformations and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the active site. The stability of the ligand-protein complexes was compared to that of a known ATP analog, ANP[1][2].
In Vitro Cholesterol Absorption Assay
The inhibitory effect of 1H-pyrrole-2,5-dione derivatives on cholesterol absorption was evaluated using an in vitro model.
Protocol:
-
Cell Culture: A suitable cell line, such as Caco-2 cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium, is used.
-
Micelle Preparation: Micelles containing cholesterol and bile salts are prepared to mimic the conditions in the small intestine.
-
Inhibition Assay: The cell monolayer is incubated with the cholesterol-containing micelles in the presence and absence of the test compounds (pyrrole-2,5-dione derivatives) and a positive control (e.g., ezetimibe).
-
Quantification: After incubation, the amount of cholesterol absorbed by the cells is quantified using a suitable method, such as HPLC or a fluorescently labeled cholesterol analog. The percentage of inhibition is then calculated[4].
Radioligand Binding Assay for Cannabinoid Receptor Affinity
The binding affinity of compounds to the CB1 receptor was determined using a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor or from rat brain tissue were prepared.
-
Binding Assay: The membranes were incubated with a radiolabeled cannabinoid agonist (e.g., [3H]CP-55940) and varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the membranes was quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated from the IC50 value[3].
Visualizing Potential Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflows discussed in this guide.
Caption: Putative inhibition of the EGFR signaling pathway by a pyrrole-2,5-dione analog.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Disposal of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
This document provides immediate safety and logistical guidance for the proper disposal of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and environmental impact.
Hazard and Disposal Summary
The following table summarizes the key hazard information and disposal recommendations for this compound.
| Hazard Category | GHS Hazard Statement | Disposal Precautionary Statement |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P501: Dispose of contents/container to an approved waste disposal plant[1][2] |
Step-by-Step Disposal Protocol
Proper disposal of this compound is critical due to its toxicity. The following protocol outlines the necessary steps for safe handling and disposal of this compound, as well as contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke when handling this chemical.
2. Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound waste, including residues and expired material, in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste. Place these items in a separate, clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Container Management:
-
Use original containers for waste where possible. If not feasible, use containers that are compatible with the chemical.
-
Ensure all waste containers are tightly closed and stored in a designated, secure area away from incompatible materials.[1] The storage area should be cool and dry.[1]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
4. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[3]
-
Clean the affected area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Do not allow the product to enter drains or waterways.[1]
5. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[4]
-
Arrange for collection by a licensed hazardous waste disposal company. Follow all local, state, and national regulations for hazardous waste disposal.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Essential Safety and Handling Guide for 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₅Cl₂NO₂ |
| Molecular Weight | 242.06 g/mol |
| Density | 1.57 g/cm³ |
| Boiling Point | 376.6°C at 760 mmHg |
| Flash Point | 181.5°C |
| Vapor Pressure | 7.18E-06 mmHg at 25°C |
| Refractive Index | 1.648 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is fatal if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the substance.
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are required to protect against splashes and dust[1].
-
Skin and Body Protection: A chemical-resistant suit or a long-sleeved lab coat, along with closed-toe shoes, is necessary. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended[2].
-
Respiratory Protection: In case of inadequate ventilation or when dust is generated, a certified particulate filtering half mask or a full-face respirator with an appropriate filter is required[1][3].
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood[4].
-
Ensure that an eyewash station and a safety shower are readily accessible[5].
-
Remove all sources of ignition from the handling area[6].
-
Keep the container tightly closed when not in use[6].
2. Weighing and Aliquoting:
-
Handle the substance as a powder, minimizing dust generation.
-
Use non-sparking tools for handling[4].
-
Wash hands thoroughly after handling the material[3].
3. In Case of a Spill:
-
Evacuate the area and prevent entry.
-
Wear the appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled solid material. Avoid creating dust.
-
Collect the spilled material in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and health risks.
-
Waste Collection: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be collected in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Method: Dispose of the chemical waste and containers at an approved waste disposal plant[3][6]. Do not mix with other waste.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
